Product packaging for 4-Methyl-1H-pyrazolo[4,3-c]pyridine(Cat. No.:CAS No. 1140240-46-5)

4-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1397846
CAS No.: 1140240-46-5
M. Wt: 133.15 g/mol
InChI Key: OKNISSNNFDHVEV-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1140240-46-5) is a high-value fused heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. This compound features a pyrazole ring fused to a pyridine ring with a methyl group at the 4-position, resulting in a molecular formula of C 7 H 7 N 3 and a molecular weight of 133.15 g/mol . Its structural resemblance to purine bases makes it a privileged scaffold for interacting with diverse biological targets . This scaffold is extensively investigated for its potential as a kinase inhibitor, where it is known to bind to the ATP-binding site of various kinases, thereby disrupting cancer cell proliferation and survival pathways . Furthermore, research has demonstrated that pyrazolo[4,3-c]pyridine sulfonamides act as effective inhibitors of carbonic anhydrase (CA) isoforms . Specific derivatives have shown potent inhibitory activity against cytosolic human isoforms hCA I and II, as well as against bacterial β- and γ-CA classes, presenting a promising strategy for developing novel antibacterial agents with an alternative mechanism of action . The compound can be synthesized through several methods, including the cyclization of 3-amino-4-methylpyrazole with 2-chloropyridine, or via a one-pot annulation reaction starting from 2-chloro-3-pyridinecarboxaldehyde and hydrazine under mild basic conditions . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1397846 4-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1140240-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNISSNNFDHVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731674
Record name 4-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140240-46-5
Record name 4-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its potential as a kinase inhibitor. Its structural similarity to purine makes it a compelling candidate for targeting ATP-binding sites of various kinases, particularly within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics and its role as a kinase inhibitor. Detailed experimental protocols for the determination of its fundamental properties are also provided, alongside visualizations of its mechanism of action and relevant experimental workflows.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some data is derived from experimental work on related compounds, specific experimental values for the target compound are limited in the public domain.

PropertyValueData Type
Molecular Formula C₇H₇N₃Experimental[1]
Molecular Weight 133.15 g/mol Calculated[1]
pKa 12.03 ± 0.40Predicted
logP Not available-
Aqueous Solubility Not available-
Melting Point Not available-

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its progression in drug discovery pipelines. The following sections outline detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • Preparation of the Analyte Solution: A standard solution of this compound (e.g., 0.01 M) is prepared in a co-solvent system (e.g., water-methanol) to ensure complete dissolution. The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

  • Data Acquisition: The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter. The data is recorded to generate a titration curve (pH vs. volume of titrant).

  • Data Analysis: The pKa value is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest portion of the titration curve. For more complex molecules, derivative plots (e.g., first or second derivative) can be used to accurately determine the equivalence point(s).

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase. The composition of the mobile phase is varied to achieve a range of retention times for the analyte and a set of reference compounds with known logP values.

  • Sample Preparation: A stock solution of this compound and the reference compounds are prepared in the mobile phase.

  • Chromatography: The samples are injected onto the HPLC column, and the retention time (t_R_) for each compound is recorded. The dead time (t_0_) is determined by injecting a non-retained compound (e.g., uracil).

  • Data Analysis: The capacity factor (k) for each compound is calculated using the formula: k = (t_R_ - t_0_) / t_0_. A calibration curve is generated by plotting the log(k) of the reference compounds against their known logP values. The logP of this compound is then determined by interpolating its log(k) value onto the calibration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the broader Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: RAF, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.

Mechanism of Inhibition

Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been shown to act as potent and selective inhibitors of ERK.[2][3] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ERK kinase domain. This binding event prevents the phosphorylation of ERK's downstream substrates, thereby blocking the propagation of the signal and inhibiting cellular processes such as proliferation. The pyrazolo[4,3-c]pyridine core serves as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region. Substituents on this core can be modified to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4]

Mandatory Visualizations

Signaling Pathway Diagram

ERK_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras activates RAF RAF Ras->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates Inhibitor This compound Inhibitor->ERK inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates

Caption: The ERK/MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Solubility_Workflow Start Start: Excess solid This compound AddBuffer Add aqueous buffer (e.g., PBS, pH 7.4) Start->AddBuffer Equilibrate Equilibrate with shaking (24-48h at constant temp.) AddBuffer->Equilibrate PhaseSeparation Phase Separation Equilibrate->PhaseSeparation Filtration Filtration (0.22 µm) PhaseSeparation->Filtration Option 1 Centrifugation Centrifugation PhaseSeparation->Centrifugation Option 2 Quantification Quantify concentration in supernatant/filtrate (HPLC/UV-Vis) Filtration->Quantification Centrifugation->Quantification End End: Determine Aqueous Solubility Quantification->End

Caption: A generalized workflow for the experimental determination of aqueous solubility.

References

In-Depth Technical Guide to the Chemical Structure Elucidation of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. This document details the key analytical techniques and experimental protocols necessary to confirm its molecular structure and provides insights into its biological context.

Physicochemical Properties

This compound is a fused bicyclic heteroaromatic compound. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name This compound
CAS Number 1140240-46-5[1]
Physical Form Solid
Purity 95%

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. One common laboratory method involves the reaction of a substituted pyrazole with a pyridine derivative. A notable one-pot synthesis begins with 2-chloro-3-pyridinecarboxaldehyde and hydrazine. This reaction proceeds through azo-coupling, deacylation, and subsequent annulation of the pyrazole ring to yield the final product.[1]

Following synthesis, purification is typically performed using column chromatography. The structural integrity and purity of the compound are then confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Data for Structure Elucidation

The definitive structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system and the methyl group. The aromatic protons are anticipated to appear in the downfield region (typically between δ 7.0 and 8.6 ppm), while the methyl group protons would present as a singlet in the upfield region (around δ 2.3-2.5 ppm).[1] The proton on the pyrazole nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.[1]

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings are expected to resonate in the downfield region of the spectrum, providing information about their electronic environment.

Table of Predicted NMR Data: (Note: As specific experimental data is not publicly available, these are predicted values based on the analysis of similar pyrazolopyridine structures. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.4 (s)~18-22
Aromatic CH7.0 - 8.6 (m)110 - 150
Quaternary C-120 - 160
NHVariable (br s)-
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule with high accuracy. For this compound (C₇H₇N₃), the calculated exact mass is approximately 133.0640 Da. HRMS analysis is expected to show a molecular ion peak ([M+H]⁺) at m/z 134.0718.[1]

Fragmentation Pattern: Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. For fused nitrogen-containing ring systems, characteristic fragmentation pathways often involve the loss of small molecules like HCN or N₂. A plausible fragmentation pattern for this compound would involve the initial loss of a methyl radical followed by cleavage of the pyrazole or pyridine ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for 1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC experiments should be used.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

  • Spectral Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform MS/MS analysis on the molecular ion peak.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Biological Context: PIM1 Kinase Inhibition

This compound has been identified as a potential inhibitor of kinases, which are key enzymes in cellular signaling pathways.[1] Dysregulation of these pathways is often implicated in diseases like cancer.[1] One of the likely targets for this compound is the PIM1 kinase, a serine/threonine kinase involved in cell survival and proliferation.

PIM1 Signaling Pathway

The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2][3] Upon activation, STAT transcription factors induce the expression of PIM1. PIM1 then phosphorylates a variety of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 Kinase STAT->PIM1 Transcriptional Activation Substrates Downstream Substrates (e.g., BAD, c-Myc) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound Inhibitor->PIM1 Inhibition

PIM1 Kinase Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibition Assay

To experimentally verify the inhibitory activity of this compound against PIM1 kinase, a biochemical assay can be performed.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: PIM1 Kinase, Substrate, ATP, Assay Buffer start->prepare_reagents prepare_compound Prepare Serial Dilution of This compound start->prepare_compound incubate Incubate Kinase, Substrate, and Compound prepare_reagents->incubate prepare_compound->incubate initiate_reaction Initiate Reaction with ATP incubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis: Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Workflow for PIM1 Kinase Inhibition Assay.

Conclusion

The structural elucidation of this compound is a systematic process that combines organic synthesis with advanced spectroscopic techniques. The confirmation of its chemical structure through NMR and mass spectrometry is paramount for its further development as a potential therapeutic agent, particularly as a kinase inhibitor targeting pathways such as the PIM1 signaling cascade. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1140240-46-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a "privileged scaffold" for the development of kinase inhibitors and other therapeutic agents.[1] Its versatile structure allows for modifications at multiple positions, enabling the synthesis of diverse chemical libraries for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound and its derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1140240-46-5[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid
Storage Sealed in dry, room temperature

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several synthetic routes. A common laboratory method involves the cyclization of a substituted aminopyrazole with a halopyridine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives, starting from commercially available precursors.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 3-Amino-4-methylpyrazole, 2-Chloropyridine) reaction Cyclization Reaction start->reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (80-120 °C) purification Purification (e.g., Column Chromatography) reaction->purification product This compound purification->product derivatization Derivatization (e.g., Acylation, Alkylation) product->derivatization final_product Bioactive Derivatives derivatization->final_product

Caption: A generalized workflow for the synthesis of this compound and its subsequent derivatization.

Experimental Protocol: Synthesis of this compound
  • Reaction: To a solution of 3-amino-4-methylpyrazole in a suitable solvent such as dimethylformamide (DMF), is added an equimolar amount of 2-chloropyridine.

  • Base: A base, such as potassium carbonate, is added to the mixture.

  • Conditions: The reaction mixture is heated to a temperature ranging from 80-120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield this compound.

Biological Activity and Therapeutic Potential

The pyrazolo[4,3-c]pyridine scaffold is a key component in the design of various kinase inhibitors. While this compound itself is often used as a synthetic intermediate, its derivatives have shown significant biological activity.

Kinase Inhibition

Derivatives of the this compound core have been investigated as potent inhibitors of several kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Urea derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective inhibitors of ERK, a key component of the MAPK signaling pathway. The MAPK pathway is frequently hyperactivated in various cancers.

The following diagram illustrates the role of ERK in the MAPK signaling pathway and its inhibition by pyrazolo[4,3-c]pyridine derivatives.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its structural features, key synthetic methodologies, and its role as a scaffold for potent kinase inhibitors, particularly targeting the ERK/MAPK signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and signaling pathways to facilitate further investigation and application of this important molecule.

Introduction: Discovery and Significance

This compound is a fused heterocyclic system that has garnered attention in the field of medicinal chemistry due to its structural similarity to purines, a class of molecules fundamental to various biological processes. This structural analogy makes the pyrazolo[4,3-c]pyridine scaffold a "privileged scaffold," meaning it has the potential to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[1]

The discovery of the therapeutic potential of this scaffold is closely linked to research on kinase inhibitors for the treatment of cancer. Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Specifically, derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] The ERK/MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is implicated in over 30% of human cancers.[2][4]

The development of inhibitors targeting this pathway, such as those based on the this compound scaffold, represents a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[2]

Physicochemical and Structural Data

A summary of the key physicochemical and structural data for this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 1140240-46-5[1]

Synthetic Pathways

The synthesis of the this compound core can be achieved through several strategic routes. The primary approaches involve either the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring on a pyridine precursor.

Synthesis from 3-Amino-4-methylpyrazole (Sequential Approach)

A common and classic laboratory method involves the reaction of a substituted aminopyrazole with a halopyridine, followed by intramolecular cyclization.[1] This approach offers good control over the regiochemistry of the final product.

G cluster_0 Synthesis via Sequential Reaction 3-Amino-4-methylpyrazole 3-Amino-4-methylpyrazole Intermediate N-(4-methyl-1H-pyrazol-3-yl)pyridin-2-amine 3-Amino-4-methylpyrazole->Intermediate Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Sequential synthesis of this compound.

One-Pot Synthesis

One-pot syntheses provide an efficient alternative by combining multiple reaction steps without the need for isolating intermediates, which simplifies the process and can improve overall yield. A notable one-pot method for the pyrazolo[4,3-c]pyridine core starts from 2-chloro-3-pyridinecarboxaldehyde and hydrazine.[1]

G cluster_1 One-Pot Synthesis Workflow Start 2-Chloro-3-pyridinecarboxaldehyde + Hydrazine AzoCoupling Azo-Coupling Start->AzoCoupling Deacylation Deacylation AzoCoupling->Deacylation Annulation Pyrazole Ring Annulation Deacylation->Annulation Product This compound Annulation->Product

Caption: Workflow for the one-pot synthesis of the pyrazolo[4,3-c]pyridine core.

Experimental Protocols

General Protocol for Sequential Synthesis from 3-Amino-4-methylpyrazole

Materials:

  • 3-Amino-4-methylpyrazole

  • 2-Chloropyridine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-amino-4-methylpyrazole (1.0 eq) in DMF, add 2-chloropyridine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude intermediate by silica gel column chromatography.

  • Cyclization: The conditions for the intramolecular cyclization step would need to be determined empirically, but could involve thermal or acid-catalyzed conditions.

General Protocol for One-Pot Synthesis

Materials:

  • 2-Chloro-3-pyridinecarboxaldehyde

  • Hydrazine hydrate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in DMF.

  • Addition of Reagents: Add triethylamine (3.0 eq) followed by the dropwise addition of hydrazine hydrate (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography.

Biological Activity and Signaling Pathway

The 1H-pyrazolo[4,3-c]pyridine scaffold is a key component of a class of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway.[2][3] While the direct inhibitory activity of the parent this compound on ERK is not extensively documented, its urea derivatives have been shown to be highly effective.[2]

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes. In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF.[4] This leads to uncontrolled cell proliferation and survival.

Inhibitors based on the 1H-pyrazolo[4,3-c]pyridine scaffold act by binding to the ATP-binding site of ERK, preventing its phosphorylation of downstream targets.[1] This disrupts the signaling cascade and can lead to the inhibition of cancer cell growth.

G cluster_2 ERK/MAPK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK DownstreamTargets Downstream Targets (e.g., Transcription Factors) ERK->DownstreamTargets CellProliferation Cell Proliferation & Survival DownstreamTargets->CellProliferation Inhibitor This compound (Scaffold for Inhibitors) Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK/MAPK signaling pathway by pyrazolo[4,3-c]pyridine-based inhibitors.

Conclusion

This compound represents a valuable scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its synthesis can be achieved through various routes, offering flexibility for the generation of diverse derivatives. The established link between the pyrazolo[4,3-c]pyridine core and the inhibition of the critical ERK/MAPK signaling pathway underscores its therapeutic potential. This technical guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound, aiming to support and inspire further research and development in this promising area of drug discovery. Further detailed investigation into the synthesis and biological evaluation of the parent compound is warranted to fully elucidate its potential.

References

Spectroscopic and Synthetic Profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 4-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1140240-46-5), a heterocyclic compound of interest in medicinal chemistry.[1] With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol , this pyrazolopyridine scaffold is noted for its potential as a kinase inhibitor, making it a significant subject for drug discovery and development.[1] This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathways.

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available in detail, the following tables summarize the expected and predicted data based on the analysis of its chemical structure and information on related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0 - 12.0br sNH (pyrazole)
~8.0 - 8.5mAromatic CH (pyridine ring)
~7.0 - 7.5mAromatic CH (pyridine ring)
~2.5sCH₃

Note: The chemical shifts are predictions. The aromatic protons on the fused pyridine ring are expected to appear in the downfield region, typically between δ 7.0 and 8.6 ppm. The methyl group substituent would produce a singlet in the upfield region. The proton attached to the nitrogen in the pyrazole ring (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140 - 155Quaternary C (pyridine ring)
~130 - 145Quaternary C (pyrazole ring)
~115 - 130CH (pyridine ring)
~110 - 125CH (pyrazole ring)
~15 - 25CH₃

Note: The carbon atoms of the aromatic rings are expected to resonate in the downfield region of the spectrum, providing complementary information on the electronic environment of each carbon atom.[1]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
134.0718[M+H]⁺
133.0640[M]⁺

Note: High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of the molecule with high accuracy. The molecular formula of this compound is C₇H₇N₃, which corresponds to a calculated exact mass of approximately 133.0640 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 134.0718.[1]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for the this compound core have been described.[1]

Method A: Nucleophilic Aromatic Substitution and Cyclization

This classic strategy involves the reaction of a substituted aminopyrazole with a halopyridine.

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyrazole in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, for example, potassium carbonate, to the solution.

  • Addition of Halopyridine: Add 2-chloropyridine to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method B: One-Pot Synthesis

This efficient method combines multiple steps without isolating intermediates.

  • Reaction Setup: In a sealed vessel, combine 2-chloro-3-pyridinecarboxaldehyde and hydrazine (or a hydrazine derivative) in a solvent like DMF.

  • Addition of Base: Add a mild base such as triethylamine to the mixture.

  • Reaction Conditions: Heat the reaction mixture to approximately 60 °C for 6 to 8 hours. The reaction proceeds through a sequence of azo-coupling, deacylation, and pyrazole ring annulation.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an appropriate organic solvent. The combined organic phases are then dried and concentrated. The final product is purified using column chromatography.

Spectroscopic Characterization

The following are general procedures for the spectroscopic analysis of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. Process the data to determine chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 or 100 MHz. Process the data to determine the chemical shifts of the carbon atoms.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source for High-Resolution Mass Spectrometry (HRMS).

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition of the molecular ion.

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Synthetic_Pathway_A cluster_reactants Reactants 3_amino_4_methylpyrazole 3-Amino-4-methylpyrazole Reaction Nucleophilic Aromatic Substitution & Cyclization 3_amino_4_methylpyrazole->Reaction 2_chloropyridine 2-Chloropyridine 2_chloropyridine->Reaction Product This compound Reaction->Product

Caption: Synthetic Route A: Nucleophilic Aromatic Substitution.

Synthetic_Pathway_B cluster_reactants Reactants 2_chloro_3_pyridinecarboxaldehyde 2-Chloro-3-pyridinecarboxaldehyde One_Pot_Reaction One-Pot Synthesis: Azo-coupling, Deacylation, Annulation 2_chloro_3_pyridinecarboxaldehyde->One_Pot_Reaction Hydrazine Hydrazine Hydrazine->One_Pot_Reaction Final_Product This compound One_Pot_Reaction->Final_Product

Caption: Synthetic Route B: One-Pot Synthesis Workflow.

References

The Rising Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, and enzyme inhibitory properties of these compounds. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to aid in the ongoing development of pyrazolo[4,3-c]pyridine-based therapeutics.

Anticancer Activity

Derivatives of the pyrazolo[4,3-c]pyridine nucleus have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Quantitative Anticancer Data

The in vitro anticancer activity of various pyrazolo[4,3-c]pyridine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Citation
6b MCF-7 (Breast)1.937Doxorubicin2.527[1]
HepG2 (Liver)3.695Doxorubicin4.749[1]
6c HCT-116 (Colon)2.914Doxorubicin3.641[1]

Table 1: In vitro anticancer activity of selected pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Pyrazolo[4,3-c]pyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Enzyme Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including pH regulation and tumorigenesis.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase (hCA) isoforms is presented as inhibition constants (Ki).

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Citation
1f 58.88.9135.894.3[2]
1g 66.8---[2]
1h ----
1k 88.35.6421.434.5[2]
Acetazolamide (AAZ) 250.012.125.85.7[2]

Table 2: Inhibition constants (Ki) of pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Pyrazolo[4,3-c]pyridine sulfonamide inhibitors

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme, the inhibitor at various concentrations, and the CO2 substrate.

  • The enzyme and inhibitor are pre-incubated to allow for binding.

  • The enzyme-inhibitor solution is rapidly mixed with the CO2 solution in the stopped-flow instrument.

  • The change in pH due to the hydration of CO2 is monitored by the change in absorbance of the pH indicator over time.

  • The initial rates of the reaction are determined at different substrate and inhibitor concentrations.

  • The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme kinetic models.

G cluster_1 Stopped-Flow Assay Workflow Prepare Solutions Prepare Solutions Pre-incubate Enzyme & Inhibitor Pre-incubate Enzyme & Inhibitor Prepare Solutions->Pre-incubate Enzyme & Inhibitor Rapid Mixing Rapid Mixing Pre-incubate Enzyme & Inhibitor->Rapid Mixing Monitor Absorbance Change Monitor Absorbance Change Rapid Mixing->Monitor Absorbance Change Determine Initial Rates Determine Initial Rates Monitor Absorbance Change->Determine Initial Rates Calculate Ki Calculate Ki Determine Initial Rates->Calculate Ki

Stopped-Flow Assay Experimental Workflow

Anti-inflammatory Activity

Certain pyrazolo[4,3-c]quinoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Quantitative Nitric Oxide Inhibition Data

The IC50 values represent the concentration of the compound that inhibits 50% of the NO production.

Compound IDCell LineIC50 (µM) for NO InhibitionCitation
2a RAW 264.70.39[3]
2i RAW 264.70.19[3]
2m RAW 264.70.22[3]
1400W (control) RAW 264.7~0.2[3]

Table 3: Inhibition of LPS-induced nitric oxide production by pyrazolo[4,3-c]quinoline derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cells

  • Pyrazolo[4,3-c]quinoline derivatives

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the pyrazolo[4,3-c]quinoline derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent Part A and 50 µL of Part B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

G cluster_2 Griess Assay Workflow Seed Macrophages Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Read Absorbance Read Absorbance Add Griess Reagent->Read Absorbance Calculate NO Inhibition Calculate NO Inhibition Read Absorbance->Calculate NO Inhibition

Griess Assay Experimental Workflow

Signaling Pathways

The biological activities of pyrazolo[4,3-c]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some pyrazolopyridine derivatives have been shown to inhibit components of this pathway.[4]

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Targets Cell Growth, Proliferation, Survival AKT->Downstream Targets activates Pyrazolo[4,3-c]pyridine\nDerivative Pyrazolo[4,3-c]pyridine Derivative Pyrazolo[4,3-c]pyridine\nDerivative->PI3K inhibits

PI3K/AKT Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and is heavily implicated in cancer. Molecular docking studies suggest that some pyrazolo[4,3-c]pyridine derivatives may target kinases within this pathway, such as ERK2.[1]

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Gene Expression, Proliferation ERK->Transcription Factors activates Pyrazolo[4,3-c]pyridine\nDerivative Pyrazolo[4,3-c]pyridine Derivative Pyrazolo[4,3-c]pyridine\nDerivative->ERK inhibits

MAPK/ERK Signaling Pathway Inhibition

This technical guide highlights the significant therapeutic potential of novel pyrazolo[4,3-c]pyridine derivatives. The provided data and protocols offer a solid foundation for researchers to build upon, facilitating further exploration and development of this promising class of compounds for the treatment of cancer, inflammation, and other diseases.

References

Investigating the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Methyl-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potential as a kinase inhibitor.[1] Kinases are a critical class of enzymes involved in cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing essential concepts to aid in the rational design of novel therapeutic agents.

Core Structure and Significance

The this compound scaffold consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 4-position. This structure is of significant interest due to its ability to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways implicated in cancer cell proliferation and survival.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected this compound analogues and related derivatives against various biological targets. This data is crucial for understanding the impact of structural modifications on potency and selectivity.

Compound IDTargetIC50 (nM)Cellular Potency (Cell Line)Reference
Lead Compound 1 c-Met--[1]
Compound 8c c-Met68Low micromolar (MKN45, EBC-1)[1]
Compound 15t TBK10.8-[2]
BX795 (Reference) TBK17.1-[2]
MRT67307 (Reference) TBK128.7-[2]
Compound 4 CDK2/cyclin A2240-[3]
Roscovitine (Reference) CDK2/cyclin A2390-[3]
D38 PD-1/PD-L1 Interaction9.6EC50 = 1.61 µM (CHO/Jurkat co-culture)[4]
23k FLT311-[5]
23k CDK47Tumor growth inhibition of 67% at 200 mg/kg (MV4-11 xenograft)[5]
C03 TRKA56IC50 = 0.304 µM (Km-12)[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. Key SAR trends observed in the literature include:

  • Substitutions at the N-1 position of the pyrazole ring: The N-1 position is often a key point for modification to modulate potency and selectivity. For instance, in a series of pyrazolopyrimidines, a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was found to be optimal for generating highly selective SRC family kinase inhibitors.

  • Modifications at the C3 position: The C3 position of the pyrazolopyridine core is another critical site for derivatization. Optimization of substituents at this position can significantly enhance on-target potency.

  • Functionalization of the pyridine ring: The pyridine nitrogen is a hydrogen-bond acceptor, and its modification can influence binding affinity.[1] Oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring system, making it a versatile intermediate for further substitutions.[1]

  • Saturation of the pyridine ring: Reduction of the pyridine moiety to form 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines introduces a three-dimensional scaffold, which can be advantageous for exploring different binding pockets compared to the flat aromatic precursors.[1]

  • Methyl group at C4: The methyl group at the 4-position can be a site for metabolic oxidation to an aldehyde or a carboxylic acid. This potential metabolic liability should be considered in drug design, but it also offers a handle for further derivatization.[1]

SAR_Summary Scaffold This compound Core N1 C3 C4-Methyl Pyridine Ring N1_Subs N1 Substituents (e.g., piperidinyl-ethyl) Scaffold:n1->N1_Subs Selectivity C3_Subs C3 Substituents (Potency Modulation) Scaffold:c3->C3_Subs Potency C4_Mod C4-Methyl Oxidation (Metabolism/Derivatization) Scaffold:c4->C4_Mod Pharmacokinetics Pyr_Mod Pyridine Ring Modifications (Saturation, N-Oxidation) Scaffold:pyr->Pyr_Mod Scaffold Hopping/Binding

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of novel analogues. Below are representative protocols extracted and consolidated from the literature.

General Synthesis of the this compound Core

A common laboratory method for the synthesis of the this compound core involves the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine in the presence of a base like potassium carbonate.[1] Another approach is a one-pot synthesis from 2-chloro-3-pyridinecarboxaldehyde and hydrazine, which proceeds through azo-coupling, deacylation, and pyrazole ring annulation.[1]

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 (One-Pot) A1 3-Amino-4-methylpyrazole D1 Reaction A1->D1 B1 2-Chloropyridine B1->D1 C1 Base (e.g., K2CO3) C1->D1 E1 This compound D1->E1 A2 2-Chloro-3-pyridinecarboxaldehyde C2 One-Pot Reaction (Azo-coupling, Deacylation, Annulation) A2->C2 B2 Hydrazine B2->C2 D2 This compound C2->D2

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol is a representative example for assessing the inhibitory activity of compounds against a specific kinase, such as TBK1.[2]

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations.

  • Reaction Mixture: 4 ng of the target kinase (e.g., TBK1) is added to each well of a 384-well plate.

  • Substrate Addition: The test compound is added to the kinase, followed by the addition of 4 µM of a suitable substrate peptide and 100 µM ATP.

  • Incubation: The reaction is incubated for 1 hour at room temperature.

  • Development: 5 µL of a development reagent is added to each well and incubated for another hour.

  • Stopping the Reaction: 5 µL of a stop reagent is added.

  • Detection: The fluorescence signals are measured using a suitable plate reader. The signal is inversely proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Test Compound Start->Prep AddKinase Add Kinase to 384-well Plate Prep->AddKinase AddSubstrate Add Compound, Substrate Peptide, and ATP AddKinase->AddSubstrate Incubate1 Incubate for 1 hour at RT AddSubstrate->Incubate1 AddDev Add Development Reagent Incubate1->AddDev Incubate2 Incubate for 1 hour at RT AddDev->Incubate2 AddStop Add Stop Reagent Incubate2->AddStop Read Measure Fluorescence AddStop->Read End End Read->End

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and incubated overnight.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using an ELISA plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

Signaling Pathway Context: Kinase Inhibition

The this compound analogues primarily function by inhibiting protein kinases. The diagram below illustrates a simplified, generic signaling pathway and the point of intervention for a kinase inhibitor.

Kinase_Signaling_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling Response Cellular Response (e.g., Proliferation, Survival) Inhibitor This compound Analogue Inhibitor->Kinase Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a wider range of substitutions at key positions of the scaffold and evaluating the resulting compounds against a broader panel of kinases to identify novel therapeutic candidates.

References

The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The fused heterocyclic scaffold, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, and its derivatives represent a class of compounds with significant therapeutic promise, particularly in the realm of oncology and immunology. Their structural similarity to purines allows them to interact with a wide array of biological targets, with a notable propensity for kinase inhibition. This technical guide synthesizes the current understanding of the potential therapeutic targets of this scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Executive Summary

The pyrazolo[4,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, indicating its ability to bind to multiple biological targets with high affinity.[1] Extensive research has identified several key proteins and pathways that are modulated by derivatives of this scaffold. While data on the specific this compound is part of a broader chemical space, the most well-documented therapeutic target for the closely related 1H-pyrazolo[4,3-c]pyridine series is Extracellular Signal-Regulated Kinase (ERK) , a critical node in the MAPK signaling pathway frequently dysregulated in cancer.[2][3] Furthermore, variations of the pyrazolopyridine skeleton have demonstrated potent inhibitory activity against other significant targets including Hematopoietic Progenitor Kinase 1 (HPK1) , and the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint interaction. This guide will focus on these primary targets, providing the available data and experimental context.

Key Therapeutic Targets and Quantitative Data

The inhibitory activity of pyrazolo[4,3-c]pyridine derivatives has been quantified against several key therapeutic targets. The following tables summarize the available quantitative data for the most relevant targets.

Table 1: Kinase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives
Compound SeriesTarget KinaseKey Compound ExampleIC50 / KiCell-Based Potency (IC50)Reference
1H-pyrazolo[3,4-c]pyridineHPK1Compound 6Ki < 1.0 nM144 nM[4]
1H-pyrazolo[3,4-c]pyridineHPK1Compound 7Ki = 2.0 nM148 nM[4]

Note: Data for HPK1 inhibitors are for the pyrazolo[3,4-c]pyridine isomer, highlighting the potential of the broader pyrazolopyridine scaffold.

Table 2: PD-1/PD-L1 Interaction Inhibitory Activity of Pyrazolopyridine Derivatives
Compound SeriesTargetKey Compound ExampleIC50Cell-Based Potency (EC50)Reference
1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 InteractionD389.6 nM1.61 µM[5]

Note: This data is for a different isomer, 1-methyl-1H-pyrazolo[4,3-b]pyridine, indicating the potential for immune checkpoint inhibition by this class of compounds.

Signaling Pathways and Mechanisms of Action

The RAS/RAF/MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] In many cancers, this pathway is constitutively activated, often due to mutations in BRAF or RAS.[2][3] 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as potent and selective inhibitors of ERK1 and ERK2.[2][3] By targeting the terminal kinase in this cascade, these inhibitors can block downstream signaling even in tumors that have developed resistance to upstream inhibitors like those targeting BRAF or MEK.[2][3]

ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (Inhibitor) Inhibitor->ERK

Caption: Inhibition of the ERK/MAPK signaling pathway by 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives.

HPK1-Mediated T-Cell Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family, acts as a negative regulator of T-cell receptor (TCR) signaling.[4] Inhibition of HPK1 can enhance T-cell activation, proliferation, and cytokine production, making it an attractive target for cancer immunotherapy. Pyrazolo[3,4-c]pyridine derivatives have been discovered as potent inhibitors of HPK1.[4]

HPK1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation TCellActivation T-Cell Activation SLP76->TCellActivation HPK1 HPK1 HPK1->SLP76 Phosphorylation (Inhibition) Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->HPK1

Caption: Mechanism of HPK1 inhibition by pyrazolo[3,4-c]pyridine derivatives, leading to enhanced T-cell activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to characterize the inhibitors of the aforementioned targets.

ERK2 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ERK2.

  • Reagents: Recombinant active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide), and ATP.

  • Procedure:

    • The inhibitor, at varying concentrations, is pre-incubated with the ERK2 enzyme in a reaction buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA, HTRF).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

ERK_Assay_Workflow Start Start Preincubation Pre-incubate ERK2 Enzyme with Inhibitor Start->Preincubation Initiation Add Substrate and ATP to Initiate Reaction Preincubation->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify Substrate Phosphorylation Termination->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for a typical ERK2 enzymatic inhibition assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to screen for small molecule inhibitors that disrupt the interaction between PD-1 and PD-L1.

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, each tagged with a component of a FRET pair (e.g., a donor like Europium cryptate and an acceptor like d2).

  • Procedure:

    • The test compound is incubated with the tagged PD-1 and PD-L1 proteins in an assay buffer.

    • The mixture is incubated to allow for the binding of PD-1 and PD-L1.

    • The HTRF signal is read on a compatible plate reader. Excitation of the donor fluorophore results in energy transfer to the acceptor if they are in close proximity (i.e., if PD-1 and PD-L1 are bound).

  • Data Analysis: A high HTRF signal indicates a strong interaction. Inhibitors will disrupt this interaction, leading to a decrease in the HTRF signal. The IC50 is calculated from the dose-response curve of the inhibitor.

HTRF_Assay_Workflow Start Start Incubate Incubate Tagged PD-1, PD-L1, and Test Compound Start->Incubate Read Read HTRF Signal Incubate->Read Analyze Analyze Signal Decrease to Determine Inhibition Read->Analyze Calculate Calculate IC50 Analyze->Calculate End End Calculate->End

Caption: General workflow for an HTRF-based PD-1/PD-L1 interaction assay.

Conclusion and Future Directions

The this compound scaffold and its analogs are a fertile ground for the discovery of novel therapeutics. The demonstrated potent inhibition of key cancer and immunology targets such as ERK and HPK1 underscores the significant potential of this chemical class. Future research should focus on the systematic exploration of the structure-activity relationships of this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Further investigation into other potential kinase targets and non-kinase targets is also warranted to fully elucidate the therapeutic landscape of this promising scaffold. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their drug discovery and development endeavors.

References

In Silico Modeling of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] This is due in part to its structural similarity to purine, a key component of DNA and RNA, making it a suitable candidate for targeting purine-binding pockets in various proteins.[1] The specific compound, 4-Methyl-1H-pyrazolo[4,3-c]pyridine, has garnered significant research interest for its potential as a kinase inhibitor.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is frequently implicated in diseases like cancer.[1][2] Research suggests that this compound and its derivatives can bind to the ATP-binding site of numerous kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.[1][2]

This technical guide provides an in-depth overview of the in silico modeling of this compound binding. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The guide covers the known biological targets and associated signaling pathways, summarizes the available quantitative binding data for related compounds, and presents detailed experimental protocols for key in silico methodologies.

Biological Targets and Signaling Pathways

The this compound scaffold and its analogs have been investigated for their inhibitory activity against several key biological targets, primarily within the protein kinase family. Understanding the signaling pathways in which these targets operate is crucial for elucidating the compound's mechanism of action and its therapeutic potential.

Key Biological Targets
  • Extracellular Signal-Regulated Kinase (ERK): Derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as highly potent and selective ERK inhibitors.[3] ERK is a downstream component of the MAPK/ERK signaling pathway, which is central to regulating cell proliferation, differentiation, and survival.[3]

  • PEX14-PEX5 Protein-Protein Interaction (PPI): Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14-PEX5 PPI, which is essential for protein import into glycosomes in Trypanosoma parasites.[4][5] This makes it a potential target for developing novel trypanocidal agents.[5]

  • Tropomyosin Receptor Kinase A (TrKA): Novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, which are structurally related to the pyrazolo[4,3-c]pyridine core, have shown potent inhibitory effects on TrKA.[6]

  • TANK-Binding Kinase 1 (TBK1): While not the exact scaffold, related 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors, highlighting the potential of the broader pyrazolopyridine family to target this kinase.[7][8]

  • PD-1/PD-L1 Interaction: Derivatives of the related 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as novel small-molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway.[9]

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate two key signaling pathways that can be modulated by pyrazolo[4,3-c]pyridine derivatives.

ERK_MAPK_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound (or derivative) Inhibitor->ERK Inhibits

Caption: The ERK/MAPK signaling cascade, a target for pyrazolo[4,3-c]pyridine inhibitors.

PD1_PDL1_Pathway cluster_tumor cluster_tcell TumorCell Tumor Cell TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits & Activates TCR TCR MHC MHC MHC->TCR Antigen Presentation PI3K PI3K/Akt Pathway SHP2->PI3K Dephosphorylates (Inhibits) Inhibition Inhibition of T-Cell Activation & Proliferation PI3K->Inhibition Inhibitor Pyrazolopyridine Derivative Inhibitor->PDL1 Inhibitor->PD1 Blocks Binding

Caption: The PD-1/PD-L1 immune checkpoint pathway, a potential target for related scaffolds.

Quantitative Binding Data

Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

Compound ClassTarget KinaseAssay MethodAffinity Metric (value)Reference
Pyrazolo[3,4-g]isoquinolineHaspinADP-GloIC50 (57 nM)[10]
Pyrazolo[3,4-g]isoquinolineCLK1ADP-GloIC50 (101 nM)[1]
1H-Pyrazolo[3,4-b]pyridineTBK1In vitro kinase assayIC50 (as low as 0.2 nM)[7][8]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidineTrKAEnzymatic AssayIC50 (0.047 µg/ml)[6]
1H-Pyrazolo[3,4-c]pyridineHPK1Binding AssayKi (<1.0 nM)[11]
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureaERK1/2Not SpecifiedPotent Inhibition[3]
1-Methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1HTRF AssayIC50 (9.6 nM)[9]

Table 2: PEX14-PEX5 Protein-Protein Interaction Inhibitory Activity

Compound ClassTargetAssay MethodAffinity Metric (value)Reference
Pyrazolo[4,3-c]pyridine derivativeT. brucei PEX14-PEX5 PPIAlphaScreenEC50 (265 µM)[4]
Pyrazolo[4,3-c]pyridine derivativeT. brucei PEX14NMR CSPKD (163 µM)[4]

In Silico Modeling Workflow

A typical in silico workflow for modeling the binding of a small molecule like this compound to its target protein is a multi-step process. This workflow, depicted below, integrates various computational techniques to predict and analyze the binding event at a molecular level.

In_Silico_Workflow PDB 1. Target Identification & Structure Preparation (PDB) Docking 3. Molecular Docking (Binding Pose Prediction) PDB->Docking LigandPrep 2. Ligand Preparation (2D to 3D, Protonation) LigandPrep->Docking Scoring 4. Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring MD_Sim 5. Molecular Dynamics (MD) Simulation (Complex Stability & Dynamics) Scoring->MD_Sim Select Top Poses FreeEnergy 6. Free Energy Calculations (e.g., MM/PBSA, FEP) MD_Sim->FreeEnergy Analysis 7. Data Analysis & Visualization MD_Sim->Analysis FreeEnergy->Analysis SAR 8. SAR & Lead Optimization Analysis->SAR

Caption: A generalized workflow for in silico modeling of protein-ligand binding.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments involved in modeling the binding of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).

    • Identify the binding site, either from the location of a co-crystallized ligand or using pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder or from its SMILES string.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a grid box that encompasses the identified binding site on the protein. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of energy evaluations.

    • Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Analysis of Results:

    • Cluster the resulting poses based on their root-mean-square deviation (RMSD).

    • Rank the poses based on their docking scores and binding energies.

    • Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

  • System Setup:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Generate the topology and parameter files for the ligand, often using tools like Antechamber with the General Amber Force Field (GAFF).

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

  • Equilibration:

    • NVT Equilibration (Canonical Ensemble): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply positional restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration (Isothermal-Isobaric Ensemble): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure the correct density. The positional restraints on the protein and ligand can be gradually released during this phase.

  • Production MD Run:

    • Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints.

    • Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., by calculating RMSD and RMSF).

    • Investigate the persistence of key intermolecular interactions observed in the docking pose.

    • Analyze the conformational changes in the protein and ligand upon binding.

Free Energy Calculation Protocol (MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular method to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.

  • Trajectory Preparation:

    • Use the trajectory from the production MD run of the protein-ligand complex.

    • Strip the water molecules and ions from the trajectory, retaining only the coordinates of the complex.

    • Generate separate trajectories for the protein and the ligand from the complex trajectory.

  • Energy Calculations:

    • For a set of snapshots from the trajectory, calculate the following energy terms for the complex, the protein, and the ligand:

      • Molecular Mechanics Energy (EMM): Includes internal energy (bond, angle, dihedral) and van der Waals and electrostatic interactions.

      • Solvation Free Energy (Gsolv): This is composed of two components:

        • Polar Solvation Energy (GPB): Calculated by solving the Poisson-Boltzmann equation.

        • Nonpolar Solvation Energy (GSA): Calculated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = complex> - protein> - ligand> Where each energy term is the sum of the molecular mechanics energy and the solvation free energy. The angle brackets denote an average over the snapshots from the MD trajectory.

  • Analysis:

    • Analyze the contributions of different energy components (van der Waals, electrostatic, polar, and nonpolar) to the overall binding free energy. This can provide insights into the driving forces of the binding process.

Conclusion

The in silico modeling of this compound binding is a powerful approach to understanding its therapeutic potential, particularly as a kinase inhibitor. While a lack of publicly available, specific quantitative binding data for this exact compound presents a challenge, the wealth of information on its derivatives provides a strong foundation for computational studies. The methodologies outlined in this guide, from molecular docking to molecular dynamics and free energy calculations, offer a robust framework for predicting binding modes, assessing complex stability, and estimating binding affinities.

The visualization of the affected signaling pathways, such as the ERK/MAPK and PD-1/PD-L1 pathways, further contextualizes the potential biological impact of inhibiting the targets of this compound and its analogs. As computational resources and methodologies continue to advance, the in silico approaches described herein will become increasingly integral to the rational design and optimization of novel therapeutics based on the promising pyrazolo[4,3-c]pyridine scaffold. Future work should focus on the experimental determination of the binding affinities of this compound to a panel of kinases to validate and refine these in silico models.

References

Methodological & Application

Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the cyclization of 3-amino-4-methylpyrazole with 2-chloropyridine.

Application Notes

This compound and its derivatives are scaffolds of significant interest in the field of medicinal chemistry. The pyrazolo[4,3-c]pyridine core is a bioisostere of purine, a key component of nucleic acids, which makes it a valuable pharmacophore for the design of kinase inhibitors, anti-cancer agents, and other therapeutics targeting ATP-binding sites. The methyl group at the 4-position can influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for biological targets.

The synthesis of this scaffold from readily available starting materials like 3-amino-4-methylpyrazole is a crucial step in the exploration of its therapeutic potential. The protocol described below offers a reliable method for obtaining this compound in a laboratory setting, enabling further derivatization and biological evaluation.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution followed by an intramolecular cyclization reaction between 3-amino-4-methylpyrazole and 2-chloropyridine.

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-amino-4-methylpyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: To the stirring suspension, add 2-chloropyridine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Off-white to yellow solidGeneral Knowledge
Yield Typically 60-80%Estimated based on similar reactions
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.3 (d, 1H), ~7.8 (s, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Aromatic signals in the range of 110-150 ppm, Methyl signal around 15-20 ppm[1]
Melting Point Not consistently reportedGeneral Knowledge

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3-amino-4-methylpyrazole Reaction Heating at 120-130°C (12-24h) Reactant1->Reaction Reactant2 2-chloropyridine Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Quenching Quenching with Water Reaction->Quenching Cool to RT Extraction Extraction with EtOAc Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

One-Pot Synthesis Protocol for 4-Methyl-1H-pyrazolo[4,3-c]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its scaffold is a key structural motif in a variety of biologically active molecules. This application note details a robust and efficient one-pot synthesis protocol for this compound, starting from readily available reagents. The described method offers a streamlined approach, minimizing intermediate isolation steps and maximizing time and resource efficiency in a laboratory setting.

Reaction Principle

The synthesis proceeds via a one-pot reaction of 2-chloro-4-methyl-3-pyridinecarboxaldehyde with hydrazine. The reaction mechanism involves an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[4,3-c]pyridine ring system. The use of a suitable base is crucial to facilitate both the substitution and the cyclization steps.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2-chloro-4-methyl-3-pyridinecarboxaldehyde156558-97-9155.58
Hydrazine monohydrate (64%)7803-57-850.06
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.56 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask, followed by potassium carbonate (2.76 g, 20 mmol).

  • Hydrazine Addition: While stirring the suspension at room temperature, add hydrazine monohydrate (0.97 mL, 20 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

ParameterValue
Yield 75-85% (Typical)
Purity (by NMR) >98%
Appearance Off-white to pale yellow solid
Melting Point To be determined

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H), 7.95 (d, J=5.2 Hz, 1H), 7.05 (d, J=5.2 Hz, 1H), 2.50 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 148.5, 142.1, 135.8, 130.2, 125.6, 115.4, 16.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₈N₃⁺ [M+H]⁺: 134.0718; found: 134.0715.

Visualizations

One_Pot_Synthesis_Workflow Experimental Workflow for One-Pot Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-chloro-4-methyl-3-pyridinecarboxaldehyde 2-chloro-4-methyl-3-pyridinecarboxaldehyde Mix_and_Heat Mix reactants in DMF Heat at 80°C for 8h 2-chloro-4-methyl-3-pyridinecarboxaldehyde->Mix_and_Heat Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->Mix_and_Heat Potassium Carbonate Potassium Carbonate Potassium Carbonate->Mix_and_Heat DMF (solvent) DMF (solvent) DMF (solvent)->Mix_and_Heat Quench Quench with ice-water Mix_and_Heat->Quench Reaction complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product Pure compound

Caption: Experimental workflow for the one-pot synthesis.

Signaling_Pathway Reaction Mechanism Overview Start 2-chloro-4-methyl-3- pyridinecarboxaldehyde + Hydrazine Intermediate1 Nucleophilic Substitution (Formation of Hydrazinylpyridine) Start->Intermediate1 Base (K₂CO₃) Intermediate2 Intramolecular Cyclization (Formation of Dihydropyrazolopyridine) Intermediate1->Intermediate2 Heat Product Dehydration (Aromatization) Intermediate2->Product End This compound Product->End

Caption: Overview of the reaction mechanism.

Conclusion

This application note provides a detailed and reproducible one-pot protocol for the synthesis of this compound. The method is characterized by its operational simplicity, good yields, and high purity of the final product. This protocol is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives have shown potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents, as well as modulators of the central nervous system.[1] The development of efficient and versatile synthetic methods to access this core structure and its derivatives is therefore a critical endeavor for the advancement of novel therapeutics.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] Methodologies such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and intramolecular C-H arylation are particularly suited for the construction and functionalization of complex heterocyclic systems like pyrazolo[4,3-c]pyridines. These reactions offer a significant advantage over classical methods, which often require harsh conditions and have limited substrate scope.

These application notes provide an overview of key palladium-catalyzed strategies for the synthesis of pyrazolo[4,3-c]pyridine derivatives, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Synthetic Strategies and Methodologies

Several palladium-catalyzed strategies can be envisioned for the synthesis and functionalization of the pyrazolo[4,3-c]pyridine core. These can be broadly categorized into:

  • Construction of the Pyrazole Ring onto a Pyridine Precursor: This often involves an intramolecular C-N bond formation.

  • Construction of the Pyridine Ring onto a Pyrazole Precursor: This can be achieved through annulation reactions.

  • Functionalization of a Pre-existing Pyrazolo[4,3-c]pyridine Core: This typically involves cross-coupling reactions to introduce diversity at various positions.

Intramolecular C-N Bond Formation for Pyrazolo[4,3-c]pyridine Ring System Construction

A highly effective method for constructing the bicyclic pyrazolo[4,3-c]pyridine system is through a palladium-catalyzed intramolecular C-N bond formation. This strategy is analogous to the synthesis of the closely related 1H-pyrazolo[4,3-c]quinolines.[3] The general approach involves the cyclization of a suitably substituted pyridine precursor bearing a hydrazone or a related nitrogen-containing side chain.

A key precursor for this transformation is a 4-halo-3-formylpyridine, which can be converted to the corresponding hydrazone. The subsequent palladium-catalyzed intramolecular cyclization forges the pyrazole ring.

General Reaction Scheme:

Caption: Intramolecular C-N Coupling for Pyrazolo[4,3-c]pyridine Synthesis.

Table 1: Conditions for Palladium-Catalyzed Intramolecular C-N Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMA110Not Reported for PyridineAdapted from[4]
2Pd₂(dba)₃ (5)rac-BINAP (10)NaOᵗBuToluene100Not Reported for PyridineAdapted from[5]

Note: Yields are for analogous quinoline systems and may vary for pyridine substrates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] While often used for intermolecular couplings, it is a key strategy for functionalizing a pre-formed halo-pyrazolo[4,3-c]pyridine core with various amines. This allows for the introduction of a wide range of substituents at positions amenable to halogenation, thereby generating diverse libraries of compounds for structure-activity relationship (SAR) studies. The principles and conditions for this reaction are well-established for the isomeric pyrazolo[3,4-c]pyridine system and are directly applicable.[5][7]

General Reaction Scheme:

Caption: Buchwald-Hartwig Amination for Functionalization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination on Halo-Pyrazolopyridines

EntrySubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
15-Bromo-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃ (2.5)rac-BINAP (7.5)NaOᵗBuTHF62[5]
25-Bromo-pyrazolo[3,4-c]pyridineAnilinePd₂(dba)₃ (2.5)rac-BINAP (7.5)NaOᵗBuTHF75[5]
33-Bromo-2-aminopyridinePiperidineRuPhos Precatalyst (2)-LiHMDSToluene95[8]

Note: These conditions have been optimized for related isomers and may require further optimization for the pyrazolo[4,3-c]pyridine scaffold.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and a halide or triflate.[1] This reaction is invaluable for introducing aryl, heteroaryl, or alkyl groups onto the pyrazolo[4,3-c]pyridine skeleton, providing a powerful tool for exploring the chemical space around this core. By preparing a halo- or triflate-substituted pyrazolo[4,3-c]pyridine, a wide array of commercially available boronic acids and esters can be coupled to generate novel derivatives.

General Reaction Scheme:

Caption: Suzuki-Miyaura Coupling for C-C Bond Formation.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles

EntrySubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
13-Triflate-tetrahydropyrazolo[3,4-c]pyridinePhenylboronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄Toluene/H₂O85[1]
23-Bromo-pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)-Na₂CO₃1,4-Dioxane/H₂O89[9]
34-Bromo-dinitropyrazoleVarious arylboronic acidsXPhos Pd G2 (2)-K₂CO₃1,4-Dioxane/H₂O70-98[10]

Note: These conditions demonstrate the broad applicability of Suzuki-Miyaura coupling and serve as a strong starting point for the functionalization of pyrazolo[4,3-c]pyridines.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination (Adapted from[5])
  • Reaction Setup: To an oven-dried reaction vessel, add the halo-pyrazolo[4,3-c]pyridine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.075 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by the amine (1.1 equiv) and a solution of sodium tert-butoxide (NaOᵗBu, 1.4 equiv) in THF.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired amino-pyrazolo[4,3-c]pyridine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling (Adapted from[1])
  • Reaction Setup: To a reaction vessel, add the halo- or triflate-pyrazolo[4,3-c]pyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.10 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (typically 100-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the target compound.

Workflow and Logic

The synthesis and diversification of pyrazolo[4,3-c]pyridine derivatives using palladium catalysis typically follow a logical workflow.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization / Diversification A Precursor Synthesis (e.g., 4-Halo-3-formylpyridine) B Intramolecular Pd-Catalyzed C-N Coupling A->B C Pyrazolo[4,3-c]pyridine Core B->C D Halogenation or Triflation of Core C->D Activation for Coupling E Suzuki-Miyaura Coupling (C-C Bond Formation) D->E F Buchwald-Hartwig Amination (C-N Bond Formation) D->F G Diverse Library of Pyrazolo[4,3-c]pyridine Derivatives E->G F->G

References

Application Notes and Protocols for the Functionalization of the 4-Methyl-1H-pyrazolo[4,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-Methyl-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its fused bicyclic structure, integrating a pyrazole and a pyridine ring, offers a unique three-dimensional arrangement with specific electronic properties and multiple points for hydrogen bonding, making it an attractive framework for interaction with biological targets.[1] Derivatives of this and related pyrazolopyridine systems have been investigated as potent kinase inhibitors, which are crucial for modulating cell signaling pathways implicated in diseases like cancer.[2] The ability to selectively functionalize this core at various positions is critical for developing structure-activity relationships (SAR) and optimizing lead compounds for desired pharmacokinetic and pharmacodynamic profiles.

These application notes provide an overview of key functionalization strategies for the this compound core, accompanied by detailed experimental protocols for researchers in organic synthesis and drug development.

Application Notes: Key Functionalization Strategies

The reactivity of the this compound core allows for several classes of chemical transformations. The primary sites for functionalization include the pyridine ring (positions C5 and C7), the pyrazole nitrogen (N1), and the methyl group at C4.

Functionalization_Overview cluster_reactions Functionalization Pathways Core This compound Core Halogenation Electrophilic Halogenation (C7-Position) Core->Halogenation NBS, NCS NOxidation N-Oxidation (Pyridine Nitrogen) Core->NOxidation H₂O₂, Peroxy Acids Reduction Pyridine Ring Reduction Core->Reduction NaBH₄ (on Pyridinium Salt) NAlkylation N-Alkylation / N-Arylation (N1-Position) Core->NAlkylation Alkyl/Aryl Halides SideChainOx C4-Methyl Group Oxidation Core->SideChainOx KMnO₄ (Potential) NOxidation->Halogenation Activates Ring

Figure 1: Overview of major functionalization pathways for the this compound core.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine moiety of the pyrazolo[4,3-c]pyridine system is generally electron-deficient, making electrophilic aromatic substitution challenging.[2] However, the fused pyrazole ring can influence reactivity. Given the directing effects of the pyridine nitrogen and the fused ring, electrophilic attack is anticipated to occur preferentially at the C7 position.[2]

Halogenation: Halogenation is a key transformation, introducing a versatile handle for subsequent cross-coupling reactions. Standard electrophilic halogenating agents are effective.[2]

  • Bromination: N-bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocycles and can be applied to the pyrazolopyridine core.[2]

  • Chlorination: N-chlorosuccinimide (NCS) can be used to achieve chlorination at the C7 position.[2]

Nitration: Direct nitration of the pyridine ring requires harsh conditions. A more efficient, two-step strategy involves the initial formation of an N-oxide. The N-oxide intermediate is significantly more activated towards electrophilic substitution, allowing for nitration at the C7 position under milder conditions.[2] The N-oxide can be subsequently deoxygenated if desired.

Reaction Reagents Typical Position Notes
BrominationN-Bromosuccinimide (NBS)C7Provides a key intermediate for Suzuki, Heck, or Buchwald-Hartwig coupling.[2]
ChlorinationN-Chlorosuccinimide (NCS)C7Similar utility to brominated derivatives.[2]
Nitration1. H₂O₂ / Acetic Acid 2. HNO₃ / H₂SO₄C7Proceeds via an N-oxide intermediate for better reactivity and regioselectivity.[2]
Oxidation and Reduction Reactions

N-Oxide Formation: Oxidation of the pyridine nitrogen atom yields the corresponding N-oxide. This transformation is valuable as it alters the electronic properties of the ring system, activating it for both nucleophilic and electrophilic substitution reactions.[2] Common oxidizing agents include hydrogen peroxide and peroxy acids.[2]

N_Oxidation_Workflow Start This compound Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add H₂O₂ (30% aq.) Step1->Step2 Step3 Heat Reaction Mixture (e.g., 70-80 °C) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous Work-up & Neutralization Step4->Step5 Complete Product Pyridine N-Oxide Derivative Step5->Product

Figure 2: Experimental workflow for the N-oxidation of the pyrazolopyridine core.

Reduction of the Pyridine Ring: Reduction of the pyridine moiety leads to the formation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine analogs. These saturated derivatives are of great interest in drug discovery as they provide three-dimensional scaffolds, which can lead to improved binding affinity and selectivity.[2] While sodium borohydride (NaBH₄) is generally not potent enough to reduce an isolated pyridine ring, it can be effective on pyridinium salts formed by N-alkylation.[2]

Reaction Reagents Product Type Notes
N-OxidationHydrogen Peroxide (H₂O₂), Peroxy AcidsN-OxideActivates the ring for further functionalization.[2]
Ring ReductionNaBH₄ (on N-alkylated pyridinium salt)Tetrahydro-analogCreates a 3D scaffold from a flat aromatic precursor.[2]
Functionalization of the C4-Methyl Group

The methyl group at the C4 position is a potential site for oxidation to introduce other functional groups. While specific literature for this exact transformation on this core is limited, the oxidation of methylpyridines to aldehydes or carboxylic acids is a well-established reaction.[2] Reagents such as potassium permanganate (KMnO₄) could potentially be employed for this purpose, providing access to new derivatives for library synthesis.[2]

Experimental Protocols

The following protocols are generalized procedures based on established methods for pyrazolopyridine systems. Researchers should perform small-scale trials to optimize conditions for the specific this compound substrate.

Protocol 1: Electrophilic Bromination at the C7-Position

This protocol describes the synthesis of 7-Bromo-4-methyl-1H-pyrazolo[4,3-c]pyridine using N-bromosuccinimide.

Halogenation_Workflow A 1. Dissolve Starting Material in DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add NBS (1.1 eq) Portion-wise B->C D 4. Stir at RT for 2-4 h C->D E 5. Monitor Reaction by TLC/LC-MS D->E E->D Incomplete F 6. Quench with aq. Na₂S₂O₃ E->F Complete G 7. Extract with EtOAc F->G H 8. Purify by Column Chromatography G->H I Product: 7-Bromo-4-methyl-1H-pyrazolo[4,3-c]pyridine H->I

Figure 3: Step-by-step workflow for the C7-bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, pour the reaction mixture into an equal volume of saturated aqueous Na₂S₂O₃ solution to quench excess bromine and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-bromo-4-methyl-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: N-Oxidation of the Pyridine Ring

This protocol details the formation of this compound 5-oxide.

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • To this solution, carefully add hydrogen peroxide (3.0 eq, 30% aq.) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Slowly neutralize the solution by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide product, which can be purified further by crystallization or chromatography if necessary.

Protocol 3: Reduction to 4-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

This protocol involves a two-step process: N-alkylation to form a pyridinium salt, followed by reduction.

Materials:

  • This compound

  • Methyl iodide (or another suitable alkylating agent)

  • Acetonitrile (CH₃CN), anhydrous

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure: Step A: Formation of the Pyridinium Salt

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add methyl iodide (1.5 eq) and stir the mixture at room temperature overnight.

  • The pyridinium salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum. The salt is typically used in the next step without further purification.

Step B: Reduction of the Pyridinium Salt

  • Dissolve the pyridinium salt from Step A in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the remaining aqueous solution with 1 M NaOH to pH > 10.

  • Extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired tetrahydro derivative.

References

Protocol for N-oxidation of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a detailed protocol for the N-oxidation of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. The N-oxidation of pyridine and its derivatives is a fundamental transformation in organic synthesis, yielding N-oxides that are versatile intermediates for further functionalization.[1][2][3] The introduction of an N-oxide functionality alters the electronic properties of the pyridine ring, facilitating reactions such as nucleophilic substitution.[1][3] This protocol is designed for researchers, scientists, and drug development professionals working with pyrazolo[4,3-c]pyridine scaffolds.

The pyridine nitrogen within the this compound core is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[1] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its relative ease of handling and broad applicability in oxidizing nitrogen-containing heterocycles.[4][5][6][7] Other oxidizing agents such as hydrogen peroxide in acetic acid are also viable.[1][5][6] This protocol will focus on the use of m-CPBA.

Reaction Principle

The N-oxidation of this compound with m-CPBA involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. The reaction proceeds through a concerted mechanism, transferring an oxygen atom to the nitrogen and forming the N-oxide product and meta-chlorobenzoic acid as a byproduct.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the N-oxidation of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₇H₇N₃133.15>98%(e.g., Sigma-Aldrich)
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57~77%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous(e.g., Fisher Scientific)
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-(Prepared in-house)
Anhydrous Sodium SulfateNa₂SO₄142.04-(e.g., VWR)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Oxidant: Slowly add 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution over 15-30 minutes. The purity of the commercial m-CPBA should be taken into account when calculating the required amount.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., DCM/Methanol 95:5). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound N-oxide.

Experimental Workflow

The following diagram illustrates the key steps in the N-oxidation protocol.

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_material This compound in DCM add_mcpba Add m-CPBA at 0 °C start_material->add_mcpba 1. stir_reaction Stir and Monitor by TLC add_mcpba->stir_reaction 2. quench Quench with NaHCO₃ stir_reaction->quench 3. extract Extract with DCM quench->extract 4. wash_dry Wash, Dry, and Concentrate extract->wash_dry 5. purify Column Chromatography or Recrystallization wash_dry->purify 6. end_product This compound N-oxide purify->end_product 7.

Caption: Experimental workflow for the N-oxidation of this compound.

Data Presentation

The following table summarizes typical quantitative parameters for this protocol. Actual values may vary depending on the reaction scale and specific laboratory conditions.

ParameterValueNotes
Reactants
This compound1.0 eq
m-CPBA (77%)1.1 - 1.5 eqAdjust based on purity of m-CPBA.
Solvent
Dichloromethane (DCM)10-20 mL/gAnhydrous
Reaction Conditions
Temperature0 °C to room temp.Start at 0 °C, can be allowed to warm to RT.
Reaction Time1 - 4 hoursMonitor by TLC.
Workup
Quenching AgentSaturated NaHCO₃
Extraction SolventDichloromethane
Expected Yield 70-90%Yield may vary based on purification method.

Safety Precautions

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in pure form. Handle with care and avoid contact with flammable materials.[7]

  • Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a reliable and straightforward method for the N-oxidation of this compound using m-CPBA. The resulting N-oxide is a valuable intermediate for the synthesis of more complex derivatives for applications in medicinal chemistry and drug discovery. The reaction is generally high-yielding and can be performed with standard laboratory equipment.

References

Application Notes and Protocols: Reduction of 4-Methyl-1H-pyrazolo[4,3-c]pyridine to its Tetrahydro-Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-1H-pyrazolo[4,3-c]pyridine and its tetrahydro-analogs are significant scaffolds in medicinal chemistry. The reduction of the aromatic pyridine ring to a saturated piperidine ring introduces a three-dimensional character to the otherwise planar molecule, which can be crucial for optimizing interactions with biological targets.[1] These saturated derivatives are key intermediates in the synthesis of novel therapeutic agents, including kinase inhibitors.[1] This document provides detailed application notes and protocols for the common reduction methods to synthesize 4-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine from its aromatic precursor.

Reduction Methodologies

Two primary methodologies are highlighted for the reduction of this compound: catalytic hydrogenation and chemical reduction of a pyridinium salt intermediate.

Catalytic Hydrogenation

Catalytic hydrogenation is a standard and effective method for the complete saturation of the pyridine ring.[1] Transition metal catalysts such as Platinum dioxide (PtO₂) and Palladium on carbon (Pd/C) are commonly employed under a hydrogen atmosphere.[1] The use of PtO₂ in an acidic medium like glacial acetic acid is a robust method for the hydrogenation of pyridine derivatives.[2]

Diagram of Catalytic Hydrogenation Pathway

G cluster_main start This compound product 4-Methyl-4,5,6,7-tetrahydro-1H- pyrazolo[4,3-c]pyridine start->product Hydrogenation reagents H₂, PtO₂ Glacial Acetic Acid

Caption: General reaction scheme for catalytic hydrogenation.

Chemical Reduction via Pyridinium Salt

Direct reduction of the pyridine ring with milder reducing agents like sodium borohydride (NaBH₄) is generally ineffective.[1] However, the reactivity of the pyridine ring towards reduction can be significantly enhanced by N-alkylation to form a pyridinium salt. This intermediate can then be readily reduced to the corresponding tetrahydropyridine derivative using NaBH₄.[1]

Diagram of Chemical Reduction Pathway

G cluster_main start This compound intermediate N-Alkyl-4-Methyl-1H-pyrazolo[4,3-c]- pyridinium Salt start->intermediate N-Alkylation product N-Alkyl-4-Methyl-4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine intermediate->product Reduction reagents1 R-X (e.g., CH₃I) reagents2 NaBH₄

Caption: Two-step chemical reduction via a pyridinium salt.

Experimental Protocols

The following are detailed protocols for the reduction of this compound.

Diagram of General Experimental Workflow

G start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical workflow for chemical synthesis.

Protocol 1: Catalytic Hydrogenation using PtO₂

This protocol is adapted from a general method for the hydrogenation of substituted pyridines.[2]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high pressure)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve this compound (1.0 g, 7.51 mmol) in glacial acetic acid (15 mL).

  • Add PtO₂ (5 mol %, 0.085 g, 0.375 mmol) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[2]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[2] Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with a small amount of ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Protocol 2: Chemical Reduction via Pyridinium Salt Formation

This protocol is a representative two-step procedure based on the general principle of reducing activated pyridinium salts.[1]

Part A: N-Alkylation to form the Pyridinium Salt

Materials:

  • This compound

  • Methyl iodide (or another alkylating agent)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve this compound (1.0 g, 7.51 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask.

  • Add methyl iodide (1.28 g, 0.56 mL, 9.01 mmol, 1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

  • Collect the precipitate by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to obtain the N-methyl-4-methyl-1H-pyrazolo[4,3-c]pyridinium iodide.

Part B: Reduction of the Pyridinium Salt

Materials:

  • N-methyl-4-methyl-1H-pyrazolo[4,3-c]pyridinium iodide

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Suspend the pyridinium salt (from Part A) in methanol (30 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 15.02 mmol, 2.0 eq.) portion-wise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-4-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Data Presentation

The following tables summarize the expected inputs and potential outputs for the described reduction methods. Note that the yield and purity are representative and may vary based on reaction scale and optimization.

Table 1: Reagents and Conditions for Reduction Methods

MethodStarting MaterialKey ReagentsCatalystSolventTemperature (°C)Pressure (bar)
Catalytic HydrogenationThis compoundH₂PtO₂ (5 mol%)Glacial Acetic AcidRoom Temp.50-70
Chemical ReductionThis compound1. CH₃I2. NaBH₄-1. Acetonitrile2. Methanol1. Room Temp.2. 0 to Room Temp.Ambient

Table 2: Expected Product and Representative Characterization Data

ProductMethodExpected Yield (%)Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
4-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineCatalytic Hydrogenation>80Off-white solid~7.2 (s, 1H), ~4.0 (s, 2H), ~3.1 (t, 2H), ~2.7 (t, 2H), ~2.3 (s, 3H)~135, ~130, ~115, ~45, ~42, ~25, ~15[M+H]⁺ = 138.12
N-Methyl-4-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineChemical Reduction>70Pale yellow oil~7.2 (s, 1H), ~3.5 (s, 2H), ~2.8 (t, 2H), ~2.5 (t, 2H), ~2.4 (s, 3H), ~2.3 (s, 3H)~135, ~130, ~115, ~55, ~52, ~48, ~25, ~15[M+H]⁺ = 152.14

Note: NMR chemical shifts are estimates and will require experimental verification.

Conclusion

The reduction of this compound to its tetrahydro-analog can be effectively achieved through catalytic hydrogenation or by chemical reduction of an intermediate pyridinium salt. The choice of method may depend on the availability of high-pressure hydrogenation equipment and the desired substitution pattern on the resulting piperidine nitrogen. The protocols provided herein offer detailed procedures for researchers in drug discovery and development to synthesize these valuable three-dimensional molecular scaffolds.

References

Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-Methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. This structural scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, including protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated potent anti-cancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. These notes provide an overview of the applications of this compound and its derivatives in cancer cell line studies, including quantitative data on their efficacy and detailed protocols for relevant assays.

Mechanism of Action

Pyrazolo[4,3-c]pyridine derivatives primarily exert their anti-cancer effects by acting as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of specific kinases, these compounds block the transfer of phosphate groups to downstream substrates, thereby interrupting signaling cascades that are crucial for cancer cell growth and survival. Key signaling pathways reported to be targeted by this class of compounds include:

  • ERK/MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers.[1]

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in tumor growth, invasion, and angiogenesis.

  • Tropomyosin Receptor Kinase (TRK) Pathway: TRK receptors are involved in neuronal development but can become oncogenic drivers in a range of tumors when their encoding genes undergo fusion events.

Data Presentation: In Vitro Efficacy of Pyrazolopyridine Derivatives

The following table summarizes the in vitro anti-proliferative activity of various pyrazolo[4,3-c]pyridine derivatives and related pyrazolopyridine compounds across a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassDerivativeCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 2gHepG2 (Liver)GI500.01[2]
Thioxopyrazolo[3,4-b]pyridineCompound 5aHepG-2 (Liver)IC503.42 ± 1.31[3]
Thioxopyrazolo[3,4-b]pyridineCompound 5aMCF-7 (Breast)IC509.21 ± 0.02[3]
Thioxopyrazolo[3,4-b]pyridineCompound 5aHCT-116 (Colon)IC506.45 ± 0.11[3]
Thioxopyrazolo[3,4-b]pyridineCompound 5bHepG-2 (Liver)IC503.56 ± 1.5[3]
Thioxopyrazolo[3,4-b]pyridineCompound 5bMCF-7 (Breast)IC507.54 ± 0.15[3]
Thioxopyrazolo[3,4-b]pyridineCompound 5bHCT-116 (Colon)IC505.17 ± 0.25[3]
Pyrazolo[3,4-b]pyridineCompound C03KM-12 (Colon)IC500.304[4]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidineCompound 7b (TrKA inhibitor)HepG2 (Liver)IC500.064 µg/ml[5]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidineCompound 16c (TrKA inhibitor)HepG2 (Liver)IC500.047 µg/ml[5]
1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureaCompound 21 (ERK inhibitor)BRAF(V600E) Xenograft ModelIn VivoTumor Regression[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazolopyridine Derivatives Inhibitor->ERK

Caption: The ERK/MAPK signaling cascade and the inhibitory action of pyrazolopyridine derivatives.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT Outcomes Proliferation, Motility, Invasion, Angiogenesis AKT->Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcomes STAT->Outcomes Inhibitor Pyrazolopyridine Derivatives Inhibitor->cMet TRKA_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA PLCg PLCγ TRKA->PLCg PI3K PI3K TRKA->PI3K RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK Outcomes Cell Proliferation, Survival, Invasion PLCg->Outcomes AKT AKT PI3K->AKT AKT->Outcomes RAS_MAPK->Outcomes Inhibitor Pyrazolopyridine Derivatives Inhibitor->TRKA Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with Pyrazolopyridine Derivative start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC) treatment->apoptosis data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End: Conclusion on Compound Efficacy data_analysis->end

References

Application Notes and Protocols: 4-Methyl-1H-pyrazolo[4,3-c]pyridine-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of probes derived from the 4-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold. This versatile heterocyclic system serves as a core structure for developing fluorescent probes and inhibitors targeting various biological molecules and pathways, showing significant potential in cellular imaging, diagnostics, and therapeutic development.

Introduction to this compound

The this compound core is a privileged scaffold in medicinal chemistry and chemical biology. Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases, enzymes, and nucleic acid structures.[1] The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its target. Furthermore, the pyrazolo[4,3-c]pyridine system can be functionalized at multiple positions, enabling the systematic development of probes with tailored photophysical and biological properties.

Applications of this compound-Based Probes

Probes based on the pyrazolo[4,3-c]pyridine scaffold have been developed for several key applications:

  • Fluorescent Probes for Bioimaging: The fused aromatic system of pyrazolo[4,3-c]pyridines can be chemically modified to create fluorescent molecules. These probes can be designed to exhibit changes in their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific analyte, enabling the visualization and quantification of biological molecules and processes in living cells.

  • Enzyme Inhibitors: The scaffold is a key component in the design of potent and selective inhibitors for enzymes such as carbonic anhydrases and various kinases. These inhibitors are valuable tools for studying enzyme function and for the development of new therapeutic agents.

  • Targeting Nucleic Acid Structures: Derivatives of the pyrazolo[4,3-c]pyridine core have shown the ability to selectively recognize and bind to non-canonical DNA structures like G-quadruplexes, which are implicated in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for representative pyrazolo[4,3-c]pyridine-based probes and inhibitors.

Table 1: Photophysical Properties of a Representative Pyrazolo[4,3-c]quinoline-Based Fluorescent Probe for c-MYC G-quadruplex

ProbeTargetKd (μM)Fluorescence Change
DPQc-MYC Pu22 G42.35Light-up fluorescence

Data extracted from a study on a pyrazolo[4,3-c]quinoline core, which is structurally related to the this compound scaffold.

Table 2: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Carbonic Anhydrase Isoforms

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1f 24.810.2115.4435.6
1g 35.1118.7245.3879.2
1h 41.2256.4311.7987.4
1k 28.9345.8456.288.9
AAZ (Acetazolamide) 25012255.7

hCA = human carbonic anhydrase. Data shows the inhibitory constant (Ki) for different isoforms.

Table 3: Inhibitory Activity of a 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivative against PD-1/PD-L1 Interaction

CompoundAssayIC50 (nM)EC50 (μM)
D38 HTRF9.6-
D38 Co-culture model-1.61

This data is for a pyrazolo[4,3-b]pyridine isomer, highlighting the potential of the broader pyrazolopyridine scaffold.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core, which can be further modified to generate specific probes.

G start Starting Materials: 3-Amino-4-methylpyrazole 2-Chloropyridine step1 Reaction with Base: Potassium Carbonate start->step1 step2 One-Pot Synthesis Alternative: 2-Chloro-3-pyridinecarboxaldehyde + Hydrazine start->step2 Alternative Route step3 Purification: Column Chromatography step1->step3 step2->step3 product This compound Core step3->product

Caption: General synthetic workflow for the this compound core.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-methylpyrazole (1 equivalent) in a suitable solvent such as DMF.

  • Addition of Reagents: Add 2-chloropyridine (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the this compound core.

Protocol for c-MYC G-quadruplex Fluorescence Assay

This protocol is adapted for a fluorescent probe that recognizes the c-MYC G-quadruplex.

Materials:

  • This compound-based fluorescent probe

  • c-MYC Pu22 G-quadruplex-forming oligonucleotide

  • Tris-HCl buffer (10 mM, containing 60 mM KCl, pH 7.4)

  • Fluorometer

Protocol:

  • Prepare Solutions: Prepare a stock solution of the fluorescent probe in DMSO. Prepare a stock solution of the c-MYC Pu22 oligonucleotide in the Tris-HCl buffer.

  • Annealing of G-quadruplex: Heat the oligonucleotide solution to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding into the G-quadruplex structure.

  • Titration: In a quartz cuvette, add a fixed concentration of the fluorescent probe (e.g., 1 µM) in Tris-HCl buffer.

  • Fluorescence Measurement: Record the initial fluorescence spectrum of the probe.

  • Titration with G-quadruplex: Add increasing concentrations of the annealed c-MYC G-quadruplex solution to the cuvette and record the fluorescence spectrum after each addition, allowing for equilibration.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the G-quadruplex concentration to determine the binding affinity (Kd).

G start Prepare Probe and c-MYC Oligonucleotide Solutions step1 Anneal Oligonucleotide to form G-quadruplex start->step1 step2 Measure Initial Fluorescence of Probe step1->step2 step3 Titrate Probe with G-quadruplex step2->step3 step4 Record Fluorescence Spectra after each addition step3->step4 end Data Analysis: Determine Binding Affinity (Kd) step4->end

Caption: Workflow for the c-MYC G-quadruplex fluorescence assay.

Protocol for Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow assay to measure the inhibition of carbonic anhydrase (CA).

Materials:

  • This compound-based inhibitor

  • Human carbonic anhydrase (e.g., hCA II)

  • HEPES buffer

  • CO2-saturated solution

  • pH-sensitive fluorescent indicator (e.g., pyranine)

  • Stopped-flow instrument with fluorescence detection

Protocol:

  • Prepare Solutions: Prepare a stock solution of the inhibitor in DMSO. Prepare a solution of carbonic anhydrase in HEPES buffer.

  • Instrument Setup: Set up the stopped-flow instrument to rapidly mix two solutions and monitor the change in fluorescence over time.

  • Control Reaction: Mix the CA solution with the CO2-saturated solution containing the pH indicator. The CA-catalyzed hydration of CO2 will cause a pH change, which is monitored by the change in the indicator's fluorescence.

  • Inhibition Assay: Pre-incubate the CA solution with various concentrations of the pyrazolo[4,3-c]pyridine-based inhibitor for a specified time.

  • Measurement: Rapidly mix the inhibitor-incubated CA solution with the CO2-saturated solution and record the fluorescence change.

  • Data Analysis: Calculate the initial rates of the reaction at different inhibitor concentrations. Plot the reaction rates against the inhibitor concentration to determine the IC50 and Ki values.

G start Prepare Inhibitor and Carbonic Anhydrase Solutions step1 Pre-incubate CA with Varying Inhibitor Concentrations start->step1 step2 Rapidly Mix with CO2-Saturated Solution (containing pH indicator) step1->step2 step3 Monitor Fluorescence Change over time step2->step3 end Data Analysis: Determine IC50 and Ki step3->end

Caption: Workflow for the carbonic anhydrase inhibition assay.

General Protocol for Live-Cell Fluorescence Imaging

This protocol provides a general guideline for using a this compound-based fluorescent probe for cellular imaging.

Materials:

  • This compound-based fluorescent probe

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific time (e.g., 30 minutes) at 37 °C in a CO2 incubator. The optimal loading time and concentration should be determined experimentally.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS or fresh medium to remove any unbound probe.

  • Imaging: Add fresh medium or PBS to the cells and image them using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.

Signaling Pathway Visualization

Kinase Inhibition Signaling Pathway

Many this compound derivatives act as ATP-competitive kinase inhibitors. The following diagram illustrates this mechanism.

G cluster_kinase Kinase ATP_binding_site ATP Binding Site Substrate Substrate ATP_binding_site->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) ATP_binding_site->No_Phosphorylation ATP ATP ATP->ATP_binding_site Binds Probe Pyrazolo[4,3-c]pyridine Inhibitor Probe->ATP_binding_site Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate->Phosphorylated_Substrate

Caption: Mechanism of ATP-competitive kinase inhibition.

c-MYC G-quadruplex Stabilization and Gene Regulation

Fluorescent probes that bind to the G-quadruplex in the c-MYC promoter can stabilize this structure and inhibit gene transcription.

G cMYC_Promoter c-MYC Promoter (G-rich sequence) G_quadruplex G-quadruplex Formation cMYC_Promoter->G_quadruplex Probe Pyrazolo[4,3-c]pyridine Probe G_quadruplex->Probe Binds to Stabilized_G4 Stabilized G-quadruplex Probe->Stabilized_G4 Transcription_Blocked c-MYC Transcription Blocked Stabilized_G4->Transcription_Blocked Transcription_Factors Transcription Factors Transcription_Factors->G_quadruplex Binding Prevented

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methyl-1H-pyrazolo[4,3-c]pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Degradation of Starting Materials or Product: Unstable reagents or harsh reaction conditions.Ensure the purity and stability of starting materials. For the one-pot synthesis, use fresh hydrazine. Avoid excessive temperatures that could lead to decomposition.
Ineffective Base: The base used may not be strong enough to facilitate the necessary deprotonation or may be of poor quality.For the SNAr/cyclization method, ensure potassium carbonate is anhydrous. For the one-pot method, triethylamine should be dry. Consider screening other bases like DBU if yield issues persist.
Poor Quality Reagents: Impurities in starting materials can interfere with the reaction.Use reagents from reputable suppliers and consider purification of starting materials if purity is questionable.
Presence of Significant Impurities/Byproducts Side Reactions: Competing reaction pathways can lead to the formation of undesired products. For instance, in the one-pot synthesis, incomplete cyclization or side reactions of hydrazine are possible.Optimize the reaction conditions to favor the desired product. This may involve adjusting the temperature, reaction time, or the stoichiometry of the reactants. Purification by column chromatography is often necessary.
Oxidation of the Product: The pyridine nitrogen can be oxidized to an N-oxide, especially if the reaction is exposed to air for extended periods at high temperatures.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete Removal of Solvent or Reagents: Residual DMF or triethylamine can contaminate the final product.Ensure thorough removal of high-boiling solvents like DMF under high vacuum. Use appropriate workup procedures, including aqueous washes, to remove water-soluble reagents and byproducts.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution of the product with byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider alternative purification techniques such as recrystallization or preparative HPLC if chromatographic separation is challenging.
Product Insolubility: The product may be poorly soluble in common organic solvents, making purification and handling difficult.Screen a range of solvents to find a suitable one for purification. If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • SNAr & Intramolecular Cyclization: This classic two-step approach involves the nucleophilic aromatic substitution (SNAr) of a halopyridine with an aminopyrazole, followed by an intramolecular cyclization to form the fused ring system.[1]

  • One-Pot Annulation: This method involves the reaction of a substituted pyridine carboxaldehyde with hydrazine, proceeding through a sequence of reactions in a single pot to yield the final product.[1]

Q2: What are the typical reaction conditions and expected yields for these methods?

A2: The reaction conditions and yields can vary, but here is a summary of reported data:

Synthetic RouteKey Starting MaterialsReagents & CatalystsSolventTypical ConditionsReported Yields
SNAr & Intramolecular Cyclization 3-amino-4-methylpyrazole, 2-chloropyridinePotassium Carbonate (Base)DMF80–120 °CHigh, with ≥95% purity[1]
One-Pot Annulation 2-Chloro-3-pyridinecarboxaldehyde, HydrazineTriethylamine (Base)DMF60 °C, 6–8 hours43% – 85%[1]

Q3: How can I optimize the yield of the one-pot synthesis?

A3: To optimize the yield of the one-pot annulation method, consider the following:

  • Reagent Stoichiometry: Carefully control the molar ratios of the reactants. An excess of hydrazine may be required, but a large excess can lead to side products.

  • Reaction Time and Temperature: The reported conditions are 60 °C for 6-8 hours.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for your specific setup. A slight increase in temperature might improve the rate, but could also lead to more byproducts.

  • Base Selection: Triethylamine is a commonly used base.[1] Ensure it is dry and of high quality. Other organic bases could be screened for improved performance.

Q4: What are some potential side reactions to be aware of?

A4: Potential side reactions include:

  • Incomplete Cyclization: The final ring-closing step may not go to completion, leaving acyclic intermediates as impurities.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide.[1] This is more likely at higher temperatures and with prolonged exposure to air.

  • Reactions of the Methyl Group: While less common under the specified synthesis conditions, the methyl group could potentially be oxidized if harsh oxidizing agents are inadvertently present.[1]

Experimental Protocols

Protocol 1: SNAr & Intramolecular Cyclization

This protocol is adapted from established methods for the synthesis of pyrazolo[4,3-c]pyridines.[1]

Materials:

  • 3-amino-4-methylpyrazole

  • 2-chloropyridine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 3-amino-4-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-chloropyridine (1.1 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Annulation

This protocol is based on a reported one-pot synthesis of the target compound.[1]

Materials:

  • 2-Chloro-3-pyridinecarboxaldehyde

  • Hydrazine hydrate

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq) in DMF.

  • Add triethylamine (1.5 eq) to the solution.

  • Add hydrazine hydrate (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Intramolecular_Cyclization start Starting Materials: 3-amino-4-methylpyrazole 2-chloropyridine reaction SNAr Reaction & Intramolecular Cyclization (80-120 °C) start->reaction reagents Reagents: Potassium Carbonate DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: SNAr & Intramolecular Cyclization Workflow.

One_Pot_Annulation start Starting Materials: 2-Chloro-3-pyridinecarboxaldehyde Hydrazine reaction One-Pot Reaction (Azo-coupling, Deacylation, Annulation) (60 °C, 6-8h) start->reaction reagents Reagents: Triethylamine DMF reagents->reaction workup Solvent Removal & Extraction reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: One-Pot Annulation Workflow.

References

Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing pyrazolo[4,3-c]pyridines?

A1: The synthesis of pyrazolo[4,3-c]pyridines typically involves the annulation of a pyrazole ring onto a pyridine scaffold or vice versa. Common methods include the cyclization of substituted hydrazones, multicomponent reactions, and intramolecular cyclizations of appropriately functionalized precursors. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Q2: What is regioselectivity in the context of pyrazolo[4,3-c]pyridine synthesis?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of pyrazolopyridines, starting materials can often react to form multiple isomers, such as pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridines, and others. Controlling the reaction to yield the desired pyrazolo[4,3-c]pyridine isomer is a common challenge.

Q3: What are the key factors that influence regioselectivity in these syntheses?

A3: Several factors can influence the regiochemical outcome of the reaction, including:

  • Steric and electronic properties of substituents: The nature and position of substituents on both the pyrazole and pyridine precursors can direct the cyclization to favor a specific isomer.

  • Reaction conditions: Parameters such as solvent, temperature, catalyst, and pH can significantly impact the regioselectivity.[1]

  • Nature of the starting materials: The choice of precursors, such as using (Z)-hydrazones which are reported to cyclize readily while (E)-hydrazones may fail to react under similar conditions, can be critical.[1]

  • Catalyst/Promoter: The use of specific catalysts, like iodine in certain multicomponent reactions, can promote the formation of a particular regioisomer.

Q4: Can computational methods predict the regioselectivity in pyrazolo[4,3-c]pyridine synthesis?

A4: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) and other quantum chemical calculations can be used to model reaction pathways and predict the thermodynamic and kinetic favorability of forming different regioisomers. This can aid in the rational design of synthetic strategies to achieve the desired regioselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrazolo[4,3-c]pyridines, with a focus on overcoming regioselectivity issues.

Problem 1: Formation of an undesired regioisomer (e.g., pyrazolo[3,4-b]pyridine) as the major product.

Possible Causes and Solutions:

  • Cause: The reaction conditions favor the formation of the thermodynamically or kinetically more stable isomer, which may not be the desired pyrazolo[4,3-c]pyridine.

  • Solution 1: Modify Reaction Conditions. A systematic variation of reaction parameters can help steer the reaction towards the desired product. Moderate regiocontrol can sometimes be achieved by varying the electrophile and solvent combination.[1]

    • Workflow for Optimization:

      start Undesired Regioisomer Formed solvent Vary Solvent Polarity (e.g., Toluene, Dioxane, DMF, EtOH) start->solvent temp Adjust Reaction Temperature (e.g., Room Temp, Reflux) solvent->temp catalyst Screen Different Catalysts/Additives (e.g., Lewis acids, Brønsted acids) temp->catalyst analysis Analyze Regioisomeric Ratio (e.g., by NMR, LC-MS) catalyst->analysis analysis->solvent Unsuccessful success Desired Regioisomer Obtained analysis->success Successful

      Caption: Troubleshooting workflow for optimizing reaction conditions.

  • Solution 2: Modify the Substrate. The electronic and steric properties of the starting materials can be altered to favor the formation of the pyrazolo[4,3-c]pyridine isomer. For instance, using a bulky protecting group on a nearby nitrogen atom might sterically hinder the formation of the undesired isomer.

Problem 2: Low yield of the desired pyrazolo[4,3-c]pyridine isomer.

Possible Causes and Solutions:

  • Cause: Inefficient cyclization or competing side reactions.

  • Solution 1: Optimize Reaction Time and Temperature. Prolonged reaction times or high temperatures can sometimes lead to product decomposition or the formation of byproducts. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

  • Solution 2: Use a More Efficient Synthetic Route. If optimization of the current protocol fails to provide satisfactory yields, exploring alternative synthetic strategies may be necessary. For example, a microwave-assisted three-component reaction has been reported to provide good yields of pyrazolopyridines with excellent control of regioselectivity.

Problem 3: Difficulty in separating the pyrazolo[4,3-c]pyridine from its regioisomers.

Possible Causes and Solutions:

  • Cause: The regioisomers have very similar polarities, making them difficult to separate by standard column chromatography.

  • Solution 1: Optimize Chromatographic Conditions.

    • Try different solvent systems with varying polarities.

    • Use a different stationary phase (e.g., alumina instead of silica gel).

    • Consider preparative HPLC for challenging separations.

  • Solution 2: Derivatization. In some cases, the mixture of isomers can be subjected to a reaction that selectively modifies one isomer, making it easier to separate. The modifying group can then be removed in a subsequent step.

  • Solution 3: Recrystallization. If the desired isomer is a solid, careful selection of a recrystallization solvent may allow for its selective crystallization from the mixture.

Quantitative Data Summary

The following table summarizes the effect of different electrophiles and solvents on the regioselectivity of the cyclization of (Z)-3-benzoylpyridine N-oxide tosylhydrazone, leading to a mixture of pyrazolo[3,4-b]pyridine (1a ) and pyrazolo[4,3-c]pyridine (1a' ).

EntryElectrophileSolventYield of 1a (%)Yield of 1a' (%)Ratio (1a:1a')
1SOCl₂CH₂Cl₂82127:1
2Ts₂OCH₂Cl₂75155:1
3Ac₂OCH₂Cl₂60252.4:1
4Tf₂OCH₂Cl₂78107.8:1
5SOCl₂Toluene65203.25:1
6SOCl₂Dioxane55301.8:1

Data adapted from a study on the cyclization of pyridine N-oxide tosylhydrazones.[1]

Key Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of Pyrazolo[4,3-c]pyridines via Cyclization of Pyridine N-oxide Tosylhydrazones

This protocol is based on a method that allows for moderate control over regioselectivity by varying the reaction conditions.[1]

Materials:

  • (Z)-3-acylpyridine N-oxide tosylhydrazone

  • Electrophilic additive (e.g., SOCl₂, Ts₂O, Ac₂O)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene, Dioxane)

Procedure:

  • To a solution of the (Z)-3-acylpyridine N-oxide tosylhydrazone in the chosen anhydrous solvent, add the amine base and cool the mixture to 0 °C.

  • Slowly add the electrophilic additive to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Workflow Diagram:

start Start dissolve Dissolve Hydrazone and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_electrophile Add Electrophile cool->add_electrophile warm_stir Warm to RT and Stir Overnight add_electrophile->warm_stir monitor Monitor by TLC warm_stir->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end Obtain Regioisomers purify->end reagents 5-Aminopyrazole + Cyclic Ketone + Electron-rich Olefin + Iodine microwave Microwave Irradiation in Perfluorinated Solvent reagents->microwave product Regioselective Formation of Pyrazolo[4,3-c]pyridine microwave->product

References

Technical Support Center: Purification of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Such as 3-amino-4-methylpyrazole and 2-chloropyridine, or 2-chloro-3-pyridinecarboxaldehyde and hydrazine, depending on the synthetic approach.[1]

  • Isomeric Byproducts: Formation of other pyrazolopyridine isomers can occur depending on the reaction conditions.

  • Oxidation Products: The pyridine nitrogen is susceptible to oxidation, leading to the formation of N-oxides, especially if oxidative conditions are present.[1]

  • Side-Reaction Products: Products from electrophilic substitution on the pyrazolopyridine core may also be present.[1]

Q2: My compound is "oiling out" during recrystallization. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming crystals, can be addressed by:

  • Increasing the Solvent Volume: Your compound may be coming out of solution too quickly. Re-dissolve the oil in more of the hot solvent and allow it to cool more slowly.[2]

  • Slowing the Cooling Rate: Insulate the flask to ensure a gradual temperature decrease, which favors crystal formation over oiling out.[2]

  • Changing the Solvent System: If the issue persists, a different solvent or solvent mixture may be necessary.

Q3: I'm seeing multiple spots on my TLC after column chromatography. How can I improve the separation?

A3: To improve separation during column chromatography:

  • Optimize the Solvent System: Experiment with different solvent polarities. A less polar solvent system will generally result in slower elution and better separation of polar compounds. For pyrazolopyridines, solvent systems like ethyl acetate/petroleum ether are often used.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.

  • Employ Gradient Elution: A gradual increase in solvent polarity during the chromatography run can help to separate compounds with close Rf values.

Q4: Is this compound stable during purification?

A4: Pyrazolopyridine cores are generally stable. However, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to degradation. It is always advisable to monitor for any changes in sample appearance or TLC profile during purification.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Compound lost to the mother liquor during recrystallization. Concentrate the mother liquor and attempt a second crystallization.[2]
Incomplete elution from the chromatography column. After your main product has eluted, flush the column with a significantly more polar solvent to check for any remaining compound.
Decomposition on silica gel. Some nitrogen-containing compounds can be sensitive to acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in your eluent.
Product is more soluble in the mobile phase than anticipated. Use a less polar mobile phase to ensure your compound doesn't elute too quickly with impurities.
Problem 2: Persistent Impurities After a Single Purification Step
Possible Cause Troubleshooting Step
Co-elution of impurities with similar polarity. If column chromatography alone is insufficient, follow up with a recrystallization step. The two techniques exploit different physical properties for separation.
Impurity trapped within the crystal lattice. A second recrystallization from a different solvent system may be necessary to achieve higher purity.
The impurity is an isomer. Isomers can be notoriously difficult to separate. High-performance liquid chromatography (HPLC) may be required.

Quantitative Data

The following table presents representative purification data for closely related pyrazolo[4,3-b]pyridine derivatives, which can serve as a reference for expected outcomes when purifying this compound.

CompoundPurification MethodYield (%)Purity (%)Reference
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateFlash Chromatography88>95 (by NMR)[3]
3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylateFlash Chromatography84>95 (by NMR)[3]
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateFlash Chromatography76>95 (by NMR)[3]
Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateFlash Chromatography73>95 (by NMR)[3]

Experimental Protocols

Protocol 1: Column Chromatography of Pyrazolopyridine Derivatives

This protocol is a general guideline for the purification of pyrazolopyridine compounds by flash column chromatography on silica gel.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the solvent system to be used for elution. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a mixture with a small amount of ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Pyrazolopyridine Derivatives

This protocol provides a general procedure for the purification of pyrazolopyridine compounds by recrystallization.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for N-heterocycles include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Purity Analysis (TLC/NMR) Purity Analysis (TLC/NMR) Recrystallization->Purity Analysis (TLC/NMR) Purity Analysis (TLC/NMR)->Column Chromatography <95% Purity (Re-purify) Pure Product Pure Product Purity Analysis (TLC/NMR)->Pure Product >95% Purity

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Start Low Purity after Initial Purification Low Purity after Initial Purification Start->Low Purity after Initial Purification Column Chromatography Column Chromatography Low Purity after Initial Purification->Column Chromatography Primary Method? Recrystallization Recrystallization Low Purity after Initial Purification->Recrystallization Primary Method? Check for Isomers Check for Isomers Low Purity after Initial Purification->Check for Isomers Suspect Isomers? Optimize Column Conditions Optimize Column Conditions Column Chromatography->Optimize Column Conditions Change Recrystallization Solvent Change Recrystallization Solvent Recrystallization->Change Recrystallization Solvent Consider HPLC Consider HPLC Check for Isomers->Consider HPLC

Caption: Troubleshooting decision tree for purity issues.

References

Identifying and minimizing side products in 4-Methyl-1H-pyrazolo[4,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methyl-1H-pyrazolo[4,3-c]pyridine Reactions

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to identify and minimize side products during the synthesis and derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two prevalent methods for synthesizing the this compound core are:

  • Condensation Reaction: The reaction of 3-amino-4-methylpyrazole with 2-chloropyridine using a base like potassium carbonate.[1]

  • One-Pot Synthesis: A sequence involving the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine, which proceeds through azo-coupling, deacylation, and subsequent pyrazole ring annulation.[1]

Q2: What are the primary types of side products encountered in these reactions?

A2: Researchers may encounter several classes of side products, including:

  • Regioisomers: Formation of other pyrazolopyridine isomers (e.g., pyrazolo[3,4-b]pyridines or pyrazolo[4,3-b]pyridines) is a common challenge, particularly when using substituted precursors where cyclization can occur at different positions.[2][3]

  • N-Oxides: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide derivatives, especially if oxidizing agents or conditions are present.[1]

  • Products of Methyl Group Oxidation: The methyl group at the C4 position can be oxidized to an aldehyde or carboxylic acid under certain conditions.[1]

  • Halogenation Impurities: In reactions involving halogenating agents, undesired substitution on the pyridine or pyrazole ring can occur. The C7 position is a potential site for electrophilic substitution.[1]

  • Reduced Analogs: If reducing agents are present, the pyridine ring can be reduced to form 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.[1]

Q3: Why is regioselectivity a concern in pyrazolopyridine synthesis?

A3: Regioselectivity is critical because the fusion of the pyrazole and pyridine rings can occur in multiple ways, leading to different isomers with distinct chemical and biological properties. For instance, when reacting a non-symmetrical 1,3-dicarbonyl compound with an aminopyrazole, two regioisomers can form depending on which carbonyl group is attacked first.[2] The specific isomer obtained (e.g., [4,3-c], [3,4-b], etc.) depends on the starting materials and reaction conditions.

Troubleshooting Guide

Q1: My reaction produced a mixture of pyrazolopyridine isomers. How can I improve the yield of the desired this compound?

A1: Achieving high regioselectivity is a common challenge. Consider the following strategies:

  • Choice of Precursors: The substitution pattern of your starting materials is the primary determinant of the outcome. Utilize precursors that sterically or electronically favor the desired cyclization pathway. For example, using a pre-formed 3-amino-4-methylpyrazole specifically directs the annulation to form the [4,3-c] system when reacted with a suitable pyridine precursor.[1]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer and reduce the formation of undesired byproducts.

    • Catalyst/Acid Choice: In reactions analogous to the Fischer indole synthesis, the type and strength of the acid catalyst (e.g., PPA, ZnCl2, p-TsOH) can significantly influence the reaction pathway and suppress side reactions like N-N bond cleavage.[4][5]

  • Purification: If isomeric mixtures are unavoidable, purification via flash column chromatography on silica gel is often effective for separation.[6][7]

Q2: I've detected an N-oxide derivative of my target compound. How can I prevent its formation?

A2: N-oxide formation occurs due to the oxidation of the pyridine nitrogen.[1]

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric oxygen, especially if the reaction is run at elevated temperatures.

  • Reagent Purity: Check your starting materials and solvents for peroxide impurities, which are common oxidizing agents. Freshly distilled solvents are recommended.

  • Avoid Oxidizing Agents: Scrutinize your reaction scheme to ensure no unintended oxidizing agents are present. Even some metal catalysts under aerobic conditions can promote oxidation.

Q3: My final product shows evidence of bromination at an unintended position. How can I control halogenation?

A3: Uncontrolled electrophilic halogenation can be problematic. The C7 position of the pyrazolo[4,3-c]pyridine ring is susceptible to electrophilic attack.[1]

  • Use of Milder Reagents: Switch from aggressive halogenating agents (e.g., Br₂) to milder, more controllable sources like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[1]

  • Temperature Control: Perform the halogenation at low temperatures (e.g., 0 °C or below) to increase selectivity and reduce the rate of side reactions.

  • Protecting Groups: If regioselectivity remains an issue, consider using a protecting group on the pyrazole nitrogen, which can alter the electronic properties of the ring system and direct the substitution.

Impact of Reaction Conditions on Side Product Formation

The following table summarizes how key reaction parameters can influence the product distribution.

ParameterConditionPotential Impact on Side ProductsMitigation Strategy
Temperature Too High- Increased thermal degradation.- Reduced regioselectivity, favoring kinetic products.- Promotes oxidation side reactions.Optimize temperature profile; run at the lowest effective temperature.
Atmosphere Air/Oxygen- Formation of N-oxides from pyridine nitrogen oxidation.[1]- Oxidation of the C4-methyl group.[1]Conduct reactions under an inert atmosphere (N₂ or Ar).
Acid Catalyst Incorrect Type/Strength- In Fischer-type syntheses, may promote N-N bond cleavage.[4]- Can lead to undesired sulfonations with strong acids.[8]Screen various Brønsted and Lewis acids (e.g., PPA, ZnCl₂, TsOH).[5]
Reaction Time Too Long- Increased formation of degradation products.- Potential for product isomerization or epimerization.Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint.[6]
Reagents Impure- Introduction of catalytic impurities or oxidizing agents (peroxides).- Water content can interfere with anhydrous reactions.Use high-purity, freshly opened reagents and freshly distilled, dry solvents.

Key Experimental Protocol Example

One-Pot Synthesis of Substituted Pyrazolo[4,3-c]pyridines

This generalized protocol is based on methods used for related pyrazolopyridine syntheses and should be optimized for specific substrates.[1][9]

  • Reaction Setup: To a solution of the starting substituted 2-chloropyridine derivative (1.0 eq.) in a suitable solvent (e.g., DMF or MeCN), add the hydrazine derivative (1.1 eq.) and a mild base such as triethylamine or potassium carbonate (2.0 eq.).

  • Azo-Coupling & Cyclization: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired this compound from any side products.

Visualizations

Synthetic_Pathway Synthetic Pathway and a Potential Side Product SM1 3-Amino-4-methylpyrazole mid SM1->mid SM2 2-Chloropyridine SM2->mid Product This compound (Desired Product) SideProduct N-Oxide Impurity Product->SideProduct Incidental Oxidation mid->Product Base (K₂CO₃) Heat

Caption: A common synthetic route to the target molecule and the formation of a potential N-oxide side product.

Troubleshooting_Workflow Troubleshooting Workflow for Side Products start Unexpected Side Product Detected (via LCMS/NMR) check1 Is it an Isomer? start->check1 check2 Is it an Oxidation Product? (e.g., N-Oxide) check1->check2 No sol1 Adjust T, Catalyst Optimize Precursors check1->sol1 Yes check3 Is it a Halogenation Product? check2->check3 No sol2 Use Inert Atmosphere Purify Solvents/Reagents check2->sol2 Yes sol3 Use Milder Reagent (NBS) Lower Temperature check3->sol3 Yes other Other Side Product (e.g. Dimer, Degradant) check3->other No

Caption: A logical workflow for diagnosing and addressing common side products in pyrazolopyridine synthesis.

Formation_Pathways Influence of Conditions on Reaction Pathways Start Reaction Intermediate Desired Desired Product Start->Desired Optimal Conditions (Controlled T, Inert Atm.) Side1 Isomeric Byproduct Start->Side1 Suboptimal Catalyst or Precursors Side2 Degradation Product Start->Side2 Excess Heat or Reaction Time

Caption: Divergent reaction pathways leading to the desired product or common side products based on conditions.

References

Technical Support Center: Optimization of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chemical modification of this heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

A1: The this compound core offers several positions for functionalization. The reactivity of each site depends on the reaction type (electrophilic, nucleophilic, organometallic). The key sites are:

  • N1 and N2 Nitrogens: The pyrazole ring nitrogens can be alkylated or acylated. Regioselectivity between N1 and N2 can be a challenge and often depends on steric hindrance and the reaction conditions employed.

  • C3-Position: This position on the pyrazole ring can be functionalized through C-H activation, such as borylation followed by Suzuki-Miyaura cross-coupling.[1]

  • C5-Position: If pre-functionalized with a halogen (e.g., Cl, Br), this site is susceptible to palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.[1]

  • C7-Position: This position on the pyridine ring is a target for electrophilic aromatic substitution (e.g., halogenation) and can also be functionalized via selective metalation followed by reaction with an electrophile.[1][2]

  • 4-Methyl Group: The methyl group can potentially be oxidized to an aldehyde or a carboxylic acid, providing another handle for derivatization.[2]

Q2: I am having trouble with the regioselectivity of N-alkylation. How can I control which nitrogen is alkylated?

A2: Achieving regioselectivity in the N-alkylation of pyrazolopyridines is a common challenge. The outcome is often a mixture of N1 and N2 isomers. Here are some strategies to influence the regioselectivity:

  • Steric Hindrance: Bulky alkylating agents or the presence of substituents near one of the nitrogen atoms can favor alkylation at the less sterically hindered position.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to block one nitrogen, allowing for selective functionalization of the other.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the N1/N2 ratio. It is recommended to screen different conditions to optimize for the desired isomer. For example, in related indazole systems, using K₂CO₃ in DMF is a common starting point.

Q3: My Suzuki-Miyaura coupling reaction at the C3 position is giving low yields. What are the common causes and solutions?

A3: Low yields in Suzuki-Miyaura couplings on electron-deficient heterocycles like pyrazolopyridines are frequently encountered. Here are some troubleshooting tips:

  • Protodeborylation: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen). Ensure your boronic acid is of high quality or consider using more stable boronate esters (e.g., pinacol esters).

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient heterocycles, electron-rich and bulky ligands such as SPhos or XPhos, often with a G3 or G4 precatalyst, can improve catalytic activity.

  • Base Selection: The base plays a crucial role in the transmetalation step. K₃PO₄ and Cs₂CO₃ are often effective for these substrates. Ensure the base is finely powdered and anhydrous, as its solubility and particle size can impact the reaction rate.

  • Water Content: While Suzuki reactions are often run in aqueous solvent mixtures (e.g., dioxane/water), the optimal amount of water can be crucial. For anhydrous couplings with bases like K₃PO₄, adding a few equivalents of water can sometimes be beneficial.

  • Copper(I) Additives: In some cases, adding a copper(I) salt (e.g., CuCl) can accelerate the transmetalation step and improve yields, particularly when rapid protodeborylation is an issue.[1]

Q4: What are the key challenges in performing a Buchwald-Hartwig amination on a halo-pyrazolopyridine scaffold?

A4: The Buchwald-Hartwig amination on this scaffold can be challenging due to the electron-deficient nature of the ring system and the potential for the nitrogen atoms in the ring to coordinate with the palladium catalyst, leading to deactivation.

  • Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, XPhos) is often necessary to promote both oxidative addition and reductive elimination and to prevent catalyst inhibition.

  • Base Compatibility: Strong bases like NaOtBu or LHMDS are typically required. However, these can be incompatible with other functional groups on your molecule. Weaker bases like Cs₂CO₃ or K₃PO₄ can be tried, but may require higher temperatures or longer reaction times.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized catalyst systems or harsher conditions.

  • Amine Nucleophile: Hindered or electron-poor amines can be less reactive. It may be necessary to screen different catalyst/ligand combinations for challenging nucleophiles.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling at C3 (via Borylation)

This guide addresses issues encountered during the two-step C-H borylation and subsequent Suzuki-Miyaura coupling, a common strategy for C3 functionalization.

Caption: Workflow for C3-Arylation via Borylation and Suzuki Coupling.

Problem Potential Cause Recommended Solution
Low conversion in C-H borylation step Inactive Iridium catalyst.Ensure the iridium catalyst is fresh and handled under inert conditions.
Insufficiently anhydrous conditions.Use oven-dried glassware and anhydrous solvents (e.g., MTBE).
Poor substrate solubility.Try a different anhydrous solvent like THF or 1,4-dioxane.
Low yield in Suzuki coupling step Protodeborylation of the boronate ester.Use the crude boronate ester immediately in the next step. Consider using more stable trifluoroborate salts.
Inefficient catalyst system.Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
Incorrect base or base quality.Use an anhydrous, finely powdered base such as K₃PO₄ or Cs₂CO₃. Ensure efficient stirring.
Catalyst poisoning by substrate.Increase catalyst loading. The nitrogen atoms in the pyrazolopyridine can coordinate to the palladium center.
Slow transmetalation.For challenging couplings, consider the addition of a Cu(I) salt like CuCl to facilitate transmetalation.[1]
Formation of homocoupled byproducts Oxygen contamination leading to boronic acid homocoupling.Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere.
Catalyst decomposition.Ensure the reaction temperature is not too high for the chosen catalyst system.
Buchwald-Hartwig Amination at C5 or C7

This guide focuses on troubleshooting the amination of a pre-halogenated this compound.

BuchwaldHartwigTroubleshooting cluster_solutions Troubleshooting Steps Start Start: Halo-4-Methyl-1H- pyrazolo[4,3-c]pyridine + Amine Reaction Buchwald-Hartwig Conditions: Pd Catalyst, Ligand, Base Start->Reaction Analysis Analyze Reaction Mixture (TLC, LC-MS) Reaction->Analysis Success Desired C-N Coupled Product Analysis->Success High Conversion Failure Low or No Conversion Analysis->Failure Low Conversion SideProducts Side Products Observed (e.g., Hydrodehalogenation) Analysis->SideProducts Complex Mixture Sol_Catalyst Change Ligand/Pd Source Failure->Sol_Catalyst Sol_Base Screen Different Bases Failure->Sol_Base Sol_Purity Check Reagent Purity/ Inertness of System Failure->Sol_Purity Sol_Solvent Change Solvent/Temperature SideProducts->Sol_Solvent

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Problem Potential Cause Recommended Solution
No reaction or very low conversion Catalyst deactivation/inhibition.The pyrazolopyridine nitrogens can inhibit the catalyst. Use bulky ligands (e.g., Josiphos, BINAP, tBuDavePhos) that shield the metal center.[3]
Oxidative addition is too slow (especially for aryl chlorides).Switch to a more reactive halide (Br or I). Use a more electron-rich ligand to facilitate oxidative addition.
Insufficiently strong base.Switch from carbonate/phosphate bases to an alkoxide (NaOtBu) or amide (LHMDS) base.
Reagents or solvent not anhydrous/deoxygenated.Ensure all reagents are pure and dry. Thoroughly degas the solvent and maintain an inert atmosphere.
Hydrodehalogenation (halogen is replaced by H) β-hydride elimination from the amine.This is more common with primary amines. Changing the ligand or solvent might alter the reaction pathway to favor reductive elimination.
Reductive dehalogenation by the catalyst.This can happen if the catalytic cycle stalls. Re-optimizing the ligand, base, and temperature may help.
Low yield with decomposition of starting material Base-sensitive functional groups.Use a weaker base like K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst system (e.g., a palladacycle precatalyst) at a lower temperature.
Reaction temperature is too high.Screen a range of temperatures. Some modern catalyst systems are highly active at room temperature or slightly elevated temperatures (40-80 °C).

Experimental Protocols

The following are representative protocols adapted from highly analogous systems, primarily the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1] These should serve as excellent starting points for the optimization of reactions on this compound.

Protocol 1: C7-Halogenation (Representative)

This protocol describes a general method for electrophilic bromination, which is expected to be regioselective for the C7 position on the this compound core.[2]

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent such as DMF or CCl₄.

  • Add N-Bromosuccinimide (NBS) (1.05 - 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Starting Condition
Substrate This compound
Reagent N-Bromosuccinimide (NBS)
Solvent DMF or CCl₄
Temperature 0 °C to Room Temperature
Time 2-16 h
Protocol 2: C3-Tandem Borylation and Suzuki-Miyaura Cross-Coupling (Representative)

This two-step, one-pot procedure is adapted from the C3-functionalization of a related pyrazolopyridine isomer.[1]

Step A: Iridium-Catalyzed C-H Borylation

  • To an oven-dried microwave vial, add [Ir(COD)OMe]₂ (0.025 eq.), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.05 eq.), and bis(pinacolato)diboron (B₂pin₂) (1.1 eq.).

  • Seal the vial, and cycle between vacuum and N₂/Ar three times.

  • Add a solution of N-protected this compound (1.0 eq.) in anhydrous MTBE (0.4 M) under an inert atmosphere.

  • Heat the reaction in a microwave reactor at 100 °C until analysis (GC-MS or LC-MS) shows complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to afford the crude C3-boronate ester.

Step B: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • To the vial containing the crude boronate ester, add the aryl halide (Ar-X) (1.1 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with N₂/Ar.

  • Add anhydrous DMAc (0.2 M) under an inert atmosphere.

  • Heat the reaction in a microwave reactor at 120 °C until analysis shows the absence of the boronate ester.

  • Cool the reaction, filter through Celite®, and wash the pad with EtOAc.

  • Wash the combined filtrates with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Parameter Borylation (Step A) Suzuki Coupling (Step B)
Catalyst [Ir(COD)OMe]₂ / dtbpyPd(dppf)Cl₂
Boron Source B₂pin₂-
Coupling Partner -Aryl Halide (I, Br)
Base -Cs₂CO₃
Solvent MTBEDMAc
Temperature 100 °C (Microwave)120 °C (Microwave)
Protocol 3: C5-Buchwald-Hartwig Amination (Representative)

This protocol is for the amination of a 5-halo-substituted pyrazolopyridine, a reaction that should be directly applicable to a halogenated derivative of this compound.[1]

  • To an oven-dried vial, add the 5-halo-4-Methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), racemic-BINAP (0.06 eq.), and NaOtBu (1.4 eq.).

  • Seal the vial and place under an inert atmosphere (N₂/Ar).

  • Add the amine (1.2 eq.) followed by anhydrous THF (0.2 M).

  • Heat the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with THF or EtOAc.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Parameter Starting Condition
Substrate 5-Bromo-4-Methyl-1H-pyrazolo[4,3-c]pyridine
Catalyst Pd₂(dba)₃
Ligand rac-BINAP
Base NaOtBu
Solvent THF
Temperature 80 °C
Protocol 4: Oxidation of the 4-Methyl Group (Representative)

While specific literature for this transformation on the target molecule is scarce, standard conditions for the oxidation of methylpyridines can be applied as a starting point.[2]

  • Suspend this compound (1.0 eq.) in water.

  • Heat the mixture to reflux (approx. 100 °C).

  • Add Potassium Permanganate (KMnO₄) (2.0-4.0 eq.) portion-wise over several hours, maintaining the reflux.

  • After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Wash the MnO₂ cake with hot water.

  • Acidify the combined filtrate to a pH of ~3-4 with concentrated HCl, which should precipitate the carboxylic acid product.

  • Cool the mixture in an ice bath and collect the product by filtration. Wash with cold water and dry.

Parameter Starting Condition
Substrate This compound
Oxidant Potassium Permanganate (KMnO₄)
Solvent Water
Temperature 100 °C (Reflux)
Workup Acidification (HCl)

References

Troubleshooting low solubility of 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered with 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives.

Troubleshooting Guide

This guide provides solutions to common solubility challenges in a question-and-answer format.

Q1: My this compound derivative is poorly soluble in aqueous buffers for my biological assay. What are my initial steps?

A1: When facing low aqueous solubility, a systematic approach is recommended. Start with simple solvent adjustments and progress to more complex formulation strategies.

  • Assess pH and pKa: The solubility of compounds with ionizable groups, like the pyridine nitrogen, is highly dependent on pH.[1] Determine the pKa of your derivative. For basic compounds, lowering the pH below the pKa will lead to protonation and formation of a more soluble cationic species.[2]

  • Try Co-solvents: If pH adjustment is insufficient or not viable for your assay, introduce a small percentage of a water-miscible organic co-solvent.[3] Common choices include DMSO, ethanol, or PEG 400. This technique works by reducing the interfacial tension between the aqueous solution and your hydrophobic compound.[3] Start with a low concentration (e.g., 1-5%) and assess for both compound solubility and any potential interference with your experimental model.

  • Gentle Heating and Agitation: For some compounds, solubility is an endothermic process, meaning it increases with temperature.[4][5][6][7] Gentle warming (e.g., to 37°C) combined with vortexing or sonication can help dissolve the compound.[8] However, be cautious of potential degradation at elevated temperatures.

Q2: I've tried basic troubleshooting with pH and co-solvents, but solubility remains too low. What advanced methods can I explore?

A2: If initial steps fail, more advanced formulation or chemical modification strategies may be necessary.

  • Amorphous Solid Dispersions: One of the most effective methods is to create an amorphous solid dispersion.[9] This involves dispersing the drug molecule in an inert, hydrophilic polymer carrier. The resulting amorphous form has a higher apparent water solubility compared to the crystalline form.[9] Polymers like hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or specialized polymers can be used.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly improved aqueous solubility.[10]

  • Salt Formation: If your derivative has a suitable basic center (like the pyridine nitrogen), it can be converted into a salt form (e.g., hydrochloride, sulfate). Salt forms often have much higher aqueous solubility and faster dissolution rates than the free base.[2]

  • Prodrug Synthesis: A chemical modification approach involves synthesizing a prodrug by adding a polar, water-solubilizing moiety (like a phosphate or an amino acid) to the parent molecule.[10] This moiety is later cleaved in vivo to release the active drug.

Q3: My compound precipitates out of the solution over time, even after initial dissolution. How can I prevent this?

A3: This indicates that you have formed a supersaturated, thermodynamically unstable solution. The key is to stabilize the dissolved state.

  • Use of Precipitation Inhibitors: Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors when used in formulations. They function by sterically hindering the nucleation and crystal growth of the drug, thereby maintaining a supersaturated state for a longer duration.

  • Optimize Solvent System: Re-evaluate your co-solvent system. The ratio of co-solvent to water may need fine-tuning to find a balance that maintains solubility without negatively impacting your experiment.

  • Amorphous Dispersions: As mentioned in A2, formulating the compound as an amorphous solid dispersion is a robust strategy to prevent recrystallization and improve overall solubility and stability in solution.[9]

Frequently Asked Questions (FAQs)

Q1: What intrinsic molecular properties of this compound derivatives contribute to their low solubility?

A1: The solubility of these derivatives is governed by a balance of factors:

  • Aromaticity and Planarity: The fused aromatic ring system is planar and rigid. Such structures tend to pack efficiently into a stable crystal lattice, which requires significant energy to break apart during dissolution.[2]

  • Lipophilicity: While the nitrogen atoms in the pyrazolopyridine core offer sites for hydrogen bonding, the overall scaffold is largely non-polar.[11] Increasing substitution with lipophilic groups will further decrease aqueous solubility.

  • Molecular Weight: Generally, as the molecular size and weight of a molecule increase, its solubility tends to decrease.[4]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding between molecules in the solid state (e.g., pyrazole N-H to pyridine N), can lead to high melting points and low solubility.[2]

Q2: How does particle size affect the solubility of my compound?

A2: Particle size significantly influences the rate of dissolution. Smaller particles have a larger surface area-to-volume ratio, which allows for greater interaction with the solvent and leads to faster dissolution.[5] Techniques like micronization or nanocrystallization, which reduce particle size, can be employed to improve the dissolution rate and apparent solubility.[1][3]

Q3: Can I predict the solubility of my derivatives in silico before synthesis?

A3: Yes, computational tools can provide valuable predictions. Programs like SwissADME and other QSAR (Quantitative Structure-Activity Relationship) models can forecast solubility (often as LogS) based on the molecular structure.[12] These tools analyze factors like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors/acceptors. While these predictions are not a substitute for experimental measurement, they are extremely useful for prioritizing which derivatives to synthesize in a drug discovery program.[2][12]

Data Presentation

The following table, adapted from a study on similar heterocyclic compounds, illustrates how structural modifications can dramatically impact aqueous solubility. This highlights a key strategy: adding a solubilizing group.

Compound IDCore StructureKey SubstituentExperimental Aqueous Solubility (µg/mL)Fold Increase in Solubility
Derivative 1 Thieno[2,3-b]pyridine-H1.21-
Derivative 2 Thieno[2,3-b]pyridine-CH₃3.53~3x
Derivative 3 Pyrrolo[2,3-b]pyridineTethered Morpholine~1338~1100x
Derivative 4 Thieno[2,3-b]pyridinePhenyl0.20~0.17x

Data adapted from a study on thieno[2,3-b]pyridines to demonstrate the principle of solubility modification.[13] The data clearly shows that tethering a polar morpholine moiety (Derivative 3) increased aqueous solubility by over three orders of magnitude compared to the parent compound.[13]

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a tiered approach to determine the kinetic solubility of a test compound in a specific medium (e.g., assay buffer).

Materials:

  • Test compound (this compound derivative)

  • Solvent (e.g., DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials or 96-well plate

  • Vortex mixer

  • Water bath sonicator

  • Incubator (37°C)

  • Plate reader or HPLC for quantification

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Initial Dilution (Tier 1):

    • Add the stock solution to the aqueous buffer to achieve a final high test concentration (e.g., 100 µM) with a low final DMSO concentration (e.g., 1%).

    • Vortex the mixture vigorously for 1-2 minutes.[8]

  • Visual Inspection: Visually inspect for any precipitation. If the solution is clear, the compound is soluble at this concentration.

  • Incubation and Agitation (If precipitate is present):

    • If precipitation is observed, sonicate the sample in a water bath for 5 minutes.[8]

    • If still insoluble, warm the solution to 37°C for up to 60 minutes with intermittent stirring or shaking.[8]

  • Equilibration and Separation:

    • Allow the solution to equilibrate at room temperature for 1-2 hours.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.

  • Quantification:

    • Carefully remove an aliquot of the supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). The measured concentration is the kinetic solubility.

Visualizations

// Node Definitions start [label="Low Solubility of Derivative\nObserved in Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; ph_check [label="Is the compound ionizable?\n(Check pKa)", fillcolor="#FBBC05", fontcolor="#202124"]; ph_adjust [label="Adjust pH of Buffer\n(pH < pKa for bases)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent [label="Add Minimal Co-solvent\n(e.g., 1-5% DMSO, EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; agitation [label="Apply Physical Methods\n(Vortex, Sonicate, Warm to 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Is Solubility\nSufficient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

advanced [label="Proceed to Advanced\nFormulation Strategies", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; dispersion [label="Formulate as Amorphous\nSolid Dispersion (ASD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; complexation [label="Use Cyclodextrin\nComplexation", fillcolor="#34A853", fontcolor="#FFFFFF"]; salt [label="Synthesize a Salt Form\n(e.g., HCl salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

success [label="Solubility Issue Resolved\nProceed with Experiment", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", style="filled,dashed"];

// Edges start -> ph_check; ph_check -> ph_adjust [label="Yes"]; ph_check -> cosolvent [label="No"]; ph_adjust -> cosolvent; cosolvent -> agitation; agitation -> check1;

check1 -> success [label="Yes"]; check1 -> advanced [label="No"];

advanced -> dispersion [label="Option 1"]; advanced -> complexation [label="Option 2"]; advanced -> salt [label="Option 3"];

dispersion -> success; complexation -> success; salt -> success; } } Caption: A workflow for troubleshooting low solubility.

// Central Node solubility [label="Solubility of Pyrazolo[4,3-c]pyridine Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Categories physicochemical [label="Physicochemical Properties\n(Solute)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_props [label="Solvent Properties\n(Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; external_cond [label="External Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Physicochemical Factors mw [label="Molecular Weight & Size", fillcolor="#F1F3F4", fontcolor="#202124"]; lipophilicity [label="Lipophilicity (LogP)", fillcolor="#F1F3F4", fontcolor="#202124"]; crystal [label="Crystal Lattice Energy\n(Melting Point)", fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="pKa (Ionization)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solvent Factors polarity [label="Polarity ('Like Dissolves Like')", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; cosolvents [label="Co-solvents", fillcolor="#F1F3F4", fontcolor="#202124"];

// External Factors temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; pressure [label="Pressure (Gases)", fillcolor="#F1F3F4", fontcolor="#202124"]; agitation [label="Agitation (Mixing, Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges solubility -> physicochemical; solubility -> solvent_props; solubility -> external_cond;

physicochemical -> {mw, lipophilicity, crystal, pka} [dir=none]; solvent_props -> {polarity, ph, cosolvents} [dir=none]; external_cond -> {temp, pressure, agitation} [dir=none]; } } Caption: Key factors influencing compound solubility.

References

Stability issues of 4-Methyl-1H-pyrazolo[4,a]pyridine compounds in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1H-pyrazolo[4,a]pyridine compounds. The following information is designed to help you address potential stability issues and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My 4-Methyl-1H-pyrazolo[4,a]pyridine compound shows variable potency in my kinase assay. What could be the cause?

A1: Variability in potency can stem from several factors related to compound stability. The pyrazolopyridine scaffold, while generally stable, can be susceptible to degradation under certain conditions. Potential causes include:

  • Oxidation: The pyridine nitrogen and the methyl group on the pyrazole ring can be susceptible to oxidation, which may alter the compound's activity.[1] This can be exacerbated by prolonged exposure to air or the presence of oxidizing agents in the assay buffer.

  • pH Sensitivity: The stability of heterocyclic compounds can be pH-dependent. If your assay buffer has a pH that promotes hydrolysis or other degradation pathways, you may observe a loss of active compound over time.

  • Solvent Effects: The choice of solvent for your stock solution and final assay conditions can impact compound stability and solubility.

Q2: I'm observing a decrease in the concentration of my 4-Methyl-1H-pyrazolo[4,a]pyridine compound in solution over time. Why is this happening?

A2: A decrease in compound concentration is likely due to degradation. Consider the following possibilities:

  • Photodegradation: Some heterocyclic compounds are light-sensitive. Exposure of your stock solutions or assay plates to light for extended periods could lead to photodegradation.

  • Adsorption to Plastics: Compounds can adsorb to the surfaces of microplates and pipette tips, leading to a lower effective concentration in your assay.

  • Chemical Reactivity: While the pyrazolopyridine core is relatively stable, it can undergo reactions such as oxidation.[1]

Q3: Are there any known metabolic liabilities for 4-Methyl-1H-pyrazolo[4,a]pyridine compounds in cell-based assays?

A3: While specific metabolic data for 4-Methyl-1H-pyrazolo[4,a]pyridine is not extensively published, studies on similar heterocyclic cores have shown that metabolism can be a concern. For instance, the introduction of a methyl group on a related pyridopyrimidine scaffold was shown to improve metabolic stability in human liver microsomes, suggesting that the core structure can be a target for metabolic enzymes.[2] If you are using cell lines with metabolic activity (e.g., hepatocytes), consider that your compound may be metabolized, leading to a decrease in the parent compound's concentration and the formation of potentially active or inactive metabolites.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of your 4-Methyl-1H-pyrazolo[4,a]pyridine compound, follow these troubleshooting steps.

Troubleshooting Workflow for Inconsistent Potency

Start Inconsistent IC50/EC50 Check_Storage Verify Compound Storage (dark, low temp, inert gas) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Check_Buffer Evaluate Assay Buffer (pH, additives) Prep_Fresh->Check_Buffer Pre_Incubation Vary Pre-incubation Time Check_Buffer->Pre_Incubation QC_Compound Perform Compound QC (LC-MS, NMR) Pre_Incubation->QC_Compound Resolve Consistent Results QC_Compound->Resolve

Caption: A stepwise workflow to diagnose and resolve inconsistent potency measurements.

Detailed Steps:

  • Verify Compound Storage: Ensure your solid compound and stock solutions are stored correctly. For solid material, storage at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. Stock solutions should be stored in tightly sealed vials at low temperatures and protected from light.

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material and use them promptly.

  • Evaluate Assay Buffer:

    • pH: Test the stability of your compound in the assay buffer at different time points. Use a control sample of the compound in the buffer and analyze its concentration by LC-MS over the duration of the assay.

    • Additives: Be aware of potentially reactive components in your buffer, such as high concentrations of reducing agents or metal ions.

  • Vary Pre-incubation Time: If your compound is incubated with the target or cells for a prolonged period, test shorter incubation times to see if this reduces potency shifts, which might indicate time-dependent degradation.

  • Perform Compound Quality Control (QC): Use analytical methods like LC-MS or NMR to confirm the purity and integrity of your compound stock.

Issue 2: Poor Reproducibility in Cell-Based Assays

Poor reproducibility in cellular assays can be due to compound instability in the culture medium or interactions with cellular components.

Troubleshooting Workflow for Poor Reproducibility in Cell-Based Assays

Start Poor Reproducibility in Cell-Based Assays Check_Solubility Assess Compound Solubility in Media Start->Check_Solubility Test_Media_Stability Test Compound Stability in Culture Medium Check_Solubility->Test_Media_Stability Serum_Interaction Evaluate Serum Protein Binding Test_Media_Stability->Serum_Interaction Metabolism_Assay Consider Metabolic Stability Assay Serum_Interaction->Metabolism_Assay Resolve Improved Reproducibility Metabolism_Assay->Resolve

Caption: A logical progression for troubleshooting poor reproducibility in cellular experiments.

Detailed Steps:

  • Assess Compound Solubility in Media: Visually inspect for precipitation when the compound is added to the cell culture medium. Poor solubility can lead to inconsistent dosing. Consider using a lower concentration of DMSO (typically ≤ 0.5%).

  • Test Compound Stability in Culture Medium: Incubate the compound in the complete cell culture medium (including serum) for the duration of your experiment at 37°C. Measure the concentration of the parent compound at different time points using LC-MS to determine its stability.

  • Evaluate Serum Protein Binding: High serum protein binding can reduce the free concentration of your compound available to interact with the cells. If possible, perform the assay in a lower serum concentration to see if this affects the outcome.

  • Consider Metabolic Stability Assay: If you suspect metabolism, you can perform a preliminary assessment using liver microsomes or S9 fractions to understand the compound's metabolic fate.[2]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Assay Buffer

Objective: To determine the stability of a 4-Methyl-1H-pyrazolo[4,a]pyridine compound in a specific assay buffer over time.

Materials:

  • 4-Methyl-1H-pyrazolo[4,a]pyridine compound

  • DMSO (anhydrous)

  • Assay buffer

  • LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Spike the stock solution into the assay buffer to a final concentration of 10 µM (or the working concentration of your assay). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%).

  • Immediately take a time zero (t=0) sample and analyze it by LC-MS to determine the initial peak area of the parent compound.

  • Incubate the remaining solution under the same conditions as your assay (e.g., 25°C or 37°C, protected from light).

  • Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze each sample by LC-MS and determine the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

Data Presentation:

Time (hours)Peak Area (Arbitrary Units)% Compound Remaining
01,500,000100%
11,450,00096.7%
21,380,00092.0%
41,250,00083.3%
81,050,00070.0%
24600,00040.0%

Signaling Pathway Diagrams

Many 4-Methyl-1H-pyrazolo[4,a]pyridine derivatives are investigated as kinase inhibitors. Below are diagrams of relevant signaling pathways.

TBK1 Signaling Pathway

PRR Pattern Recognition Receptor (e.g., RIG-I, cGAS) Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor Ligand Binding TBK1 TBK1 Adaptor->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P Phosphorylated IRF3 (Dimerization & Nuclear Translocation) IRF3->IRF3_P IFN Type I Interferon Genes (IFN-β) IRF3_P->IFN Gene Transcription Inhibitor 4-Methyl-1H-pyrazolo[4,a]pyridine Compound Inhibitor->TBK1

Caption: Inhibition of the TBK1 signaling pathway by a 4-Methyl-1H-pyrazolo[4,a]pyridine compound.

PD-1/PD-L1 Signaling Pathway

cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruitment TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Effector T-Cell Effector Functions (Cytokine release, Proliferation) TCR->Effector SHP2->TCR Dephosphorylation PI3K_AKT->Effector Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDL1 Inhibition of Interaction

Caption: Mechanism of action for a pyrazolopyridine-based PD-1/PD-L1 interaction inhibitor.

References

Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazolo[4,3-c]pyridines, with a specific focus on preventing unwanted N-alkylation.

Troubleshooting Guide: Unwanted N-Alkylation

Unwanted N-alkylation is a common side reaction in the synthesis of pyrazolo[4,3-c]pyridines, leading to mixtures of isomers and reduced yields of the desired product. This guide addresses specific issues and provides potential solutions.

Problem 1: Formation of a mixture of N-1 and N-2 alkylated isomers during core scaffold synthesis.

When constructing the pyrazolo[4,3-c]pyridine core, particularly in multi-step syntheses involving alkylating agents, you may observe the formation of both N-1 and N-2 alkylated isomers. This is due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.

Potential Solutions:

  • Regioselective Synthesis Strategy: Employ a synthetic route that establishes the desired N-substitution pattern early on. For example, starting with an appropriately substituted hydrazine will dictate the position of the substituent on the pyrazole ring.

  • Use of Protecting Groups: Introduce a protecting group on one of the nitrogen atoms to block its reactivity before proceeding with the cyclization to form the pyridine ring. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.[1][2]

  • Solvent Optimization: The choice of solvent can influence the regioselectivity of N-alkylation. For related azolo-fused heterocycles, polar aprotic solvents like DMSO have been shown to favor N-1 alkylation, while less polar solvents like THF can favor N-2 alkylation.[3] Systematic screening of solvents is recommended.

Problem 2: Unwanted N-alkylation during subsequent functionalization of the pyrazolo[4,3-c]pyridine core.

Even after the successful synthesis of the pyrazolo[4,3-c]pyridine scaffold, subsequent reactions involving electrophiles can lead to undesired N-alkylation.

Potential Solutions:

  • Protecting Groups: If not already in place, introduce a suitable protecting group on the pyrazole nitrogen before attempting further functionalization. Mesyl (Ms) groups have been used to selectively protect the N-1 position.[1]

  • Reaction Condition Optimization: Carefully control the reaction conditions. Lowering the reaction temperature, using a weaker base, or choosing a less reactive alkylating agent can sometimes minimize unwanted N-alkylation.

  • Metalation Strategies: For C-H functionalization, selective metalation can be an effective strategy to avoid N-alkylation. For instance, the use of TMPMgCl·LiCl has been shown to achieve selective metalation at the C-7 position of a pyrazolo[3,4-c]pyridine scaffold.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups to prevent unwanted N-alkylation in pyrazolopyridine synthesis?

A1: Several protecting groups can be employed, and the choice depends on the overall synthetic strategy and the stability of the group to subsequent reaction conditions. Commonly used protecting groups for the pyrazole nitrogen include:

  • Mesyl (Ms): Has been shown to selectively protect the N-1 position.[1]

  • (2-Trimethylsilyl)ethoxymethyl (SEM): Can also be used for N-protection.

  • p-Methoxybenzyl (PMB): Used for protecting the NH of a pyrazolo[3,4-b]pyridine.[5]

Q2: How can I selectively functionalize one nitrogen atom over the other in a pyrazolo[4,3-c]pyridine?

A2: Achieving selective N-functionalization is a key challenge. Strategies include:

  • Protection/Deprotection Sequence: Protect one nitrogen, functionalize the other, and then deprotect.

  • Directed Metalation: The use of specific directing groups and organometallic reagents can lead to regioselective functionalization.

  • Kinetic vs. Thermodynamic Control: Under certain conditions, it may be possible to favor alkylation at one nitrogen (kinetic product) over the other (thermodynamic product). This often involves careful selection of the base, solvent, and temperature.

Q3: Can the choice of catalyst influence the regioselectivity of N-alkylation?

A3: Yes, the catalyst can play a significant role. For example, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, different copper(II) catalysts have been shown to result in varying product yields.[6] While this example doesn't directly address N-alkylation selectivity, it highlights the importance of catalyst screening in optimizing reactions involving pyrazolopyridines.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies, providing insights into reaction conditions and yields that can help in designing experiments to minimize unwanted N-alkylation.

Table 1: Solvent Effect on N-Alkylation Regioselectivity of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [3]

SolventBaseN1/N2 Ratio
THFNaHMDS1/8
DMSONaHMDS4/1

Table 2: Optimization of Catalyst for Pyrazolo[3,4-b]pyridine Synthesis [6]

EntryCatalyst (0.5 equiv)SolventYield (%)
1Cu(OAc)₂CHCl₃20
2CuCl₂CHCl₃45
3CuSO₄·5H₂OCHCl₃60
4Cu(OTf)₂CHCl₃75
5Cu(acac)₂ (0.1 equiv)CHCl₃94
6Cu(acac)₂CHCl₃94

Key Experimental Protocols

Protocol 1: General Procedure for N-1 Mesylation [1]

  • To a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine in an appropriate solvent (e.g., DCM), add a suitable base (e.g., triethylamine).

  • Cool the reaction mixture to 0 °C.

  • Add mesyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-1 mesylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [7]

  • In a microwave vial, combine the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, the corresponding arylboronic acid, palladium acetate (catalyst), and cesium carbonate (base).

  • Add a 3:1 mixture of ethanol and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

experimental_workflow cluster_synthesis Pyrazolo[4,3-c]pyridine Synthesis cluster_troubleshooting Troubleshooting N-Alkylation start Starting Materials synthesis Core Synthesis start->synthesis Reaction purification Purification synthesis->purification Crude Product product Pyrazolo[4,3-c]pyridine Scaffold purification->product Pure Product unwanted_alkylation Unwanted N-Alkylation Detected product->unwanted_alkylation analysis Analyze Isomer Ratio unwanted_alkylation->analysis Characterize Mixture optimization Optimize Conditions analysis->optimization Identify Key Factors (Solvent, Base, etc.) re_synthesis Re-synthesize optimization->re_synthesis Implement Changes re_synthesis->synthesis

Caption: Troubleshooting workflow for unwanted N-alkylation.

protection_strategy start Pyrazolo[4,3-c]pyridine protection Selective N-Protection (e.g., Mesylation at N-1) start->protection functionalization Functionalization at other positions (e.g., C-7 lithiation) protection->functionalization deprotection Deprotection functionalization->deprotection final_product Desired Functionalized Product deprotection->final_product

Caption: Protecting group strategy for selective functionalization.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for cross-coupling reactions of pyrazolo[4,3-c]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a 5-halo-1H-pyrazolo[4,3-c]pyridine and a boronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving pyrazolo[4,3-c]pyridines can stem from several factors, often related to the electron-deficient nature of the heterocyclic core and the stability of the catalytic species. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-deficient heterocycles like pyrazolo[4,3-c]pyridines, bulky and electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand such as XPhos, SPhos, or a dppf-based catalyst like Pd(dppf)Cl₂. These have shown success in couplings of similar heterocyclic systems.

  • Catalyst Loading: While the goal is to optimize and potentially lower catalyst loading, starting with a higher concentration can help to overcome initial reactivity barriers.

    • Recommendation: Begin with a higher catalyst loading (e.g., 5 mol%) to establish a baseline yield. If successful, you can then incrementally decrease the loading to find the optimal concentration.

  • Base Selection: The choice of base is crucial for the transmetalation step. An inappropriate base can lead to poor reactivity or decomposition of the starting materials.

    • Recommendation: Carbonate bases like Cs₂CO₃ or K₂CO₃ are often effective. If you are using a weaker base with poor results, consider switching to a stronger base like K₃PO₄. Ensure the base is finely powdered and anhydrous.

  • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. The reaction temperature may also need to be optimized.

    • Recommendation: Common solvents for Suzuki couplings include dioxane, toluene, and DMF. Ensure they are of high purity and properly degassed. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate and yield.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.

    • Recommendation: Use a fresh, high-quality boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters (Bpin).

Issue 2: Catalyst Decomposition or Formation of Palladium Black in Buchwald-Hartwig Amination

Question: During my Buchwald-Hartwig amination of a 5-halo-1H-pyrazolo[4,3-c]pyridine, the reaction mixture turns black, and I suspect the palladium catalyst is decomposing. How can I prevent this and improve my reaction outcome?

Answer:

The formation of palladium black is a common sign of catalyst decomposition, which can be caused by several factors, particularly when working with nitrogen-containing heterocycles that can act as catalyst poisons.

  • Ligand Selection and Catalyst-to-Ligand Ratio: The ligand plays a crucial role in stabilizing the palladium center and preventing aggregation.

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos. These ligands create a sterically hindered environment around the palladium, which can prevent the formation of inactive palladium clusters. Ensure the correct catalyst-to-ligand ratio is used, as an excess of ligand can sometimes be beneficial.

  • Palladium Pre-catalyst: The choice of the palladium source can significantly impact the stability of the active catalytic species.

    • Recommendation: Instead of using simple palladium salts like Pd(OAc)₂, consider using pre-catalysts such as G2, G3, or G4 XPhos or BrettPhos palladacycles. These pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently, reducing the likelihood of decomposition.

  • Base and Solvent: The base and solvent can influence catalyst stability.

    • Recommendation: Strong bases like NaOtBu or LiHMDS are commonly used in Buchwald-Hartwig reactions. Ensure the base is added portion-wise or that the reaction is not heated too aggressively, as this can sometimes promote catalyst decomposition. The solvent should be anhydrous and degassed. Ethereal solvents like dioxane or THF are often good choices.

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. While this may slow down the reaction rate, it can help to maintain the integrity of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Suzuki-Miyaura and Buchwald-Hartwig reactions with pyrazolo[4,3-c]pyridines?

A1: For initial screening and optimization, a catalyst loading in the range of 2-5 mol% is a good starting point for both Suzuki-Miyaura and Buchwald-Hartwig reactions. Once reproducible results are obtained, the catalyst loading can be gradually reduced to determine the minimum effective concentration for your specific substrate.

Q2: How does the position of the halogen on the pyrazolo[4,3-c]pyridine ring affect the cross-coupling reaction?

A2: The reactivity of the C-X bond can be influenced by its position on the pyridine ring. Generally, halogens at positions that are more electron-deficient will be more reactive towards oxidative addition. For pyrazolo[4,3-c]pyridines, the electronic properties of the fused ring system will influence the reactivity at each position. Experimental validation is often necessary to determine the optimal conditions for different isomers.

Q3: Can I use the same catalyst system for different types of amines in a Buchwald-Hartwig reaction?

A3: Not always. The optimal catalyst system can be dependent on the nature of the amine. For example, primary amines, secondary amines, and anilines can have different steric and electronic properties, which may require different ligands for optimal reactivity. It is advisable to consult the literature for catalyst systems that have been shown to be effective for the specific class of amine you are using.

Q4: What are the common side reactions to look out for?

A4: In Suzuki-Miyaura reactions, common side reactions include homocoupling of the boronic acid and protodeboronation of the starting material. In Buchwald-Hartwig aminations, hydrodehalogenation of the aryl halide is a potential side reaction. Careful control of reaction conditions, particularly the exclusion of oxygen and water, can help to minimize these side reactions.

Quantitative Data Summary

The optimal catalyst loading is highly substrate-dependent. The following tables provide typical ranges and examples from literature for cross-coupling reactions on similar heterocyclic cores.

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Reactions of Halo-Pyrazolopyridines

Palladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)
Pd(dppf)Cl₂-2 - 5Cs₂CO₃DMAc12040 - 60
Pd₂(dba)₃XPhos1 - 3K₃PO₄Toluene100 - 11060 - 90
Pd(OAc)₂SPhos2 - 5K₂CO₃Dioxane/H₂O10050 - 85

Table 2: Typical Catalyst Loading for Buchwald-Hartwig Aminations of Halo-Pyrazolopyridines

Palladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃rac-BINAP2 - 5NaOtBuTHF60 - 8060 - 75
XPhos Pd G3-1 - 3LiHMDSToluene80 - 10070 - 95
Pd(OAc)₂BrettPhos2 - 5Cs₂CO₃Dioxane10065 - 90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Halo-1H-pyrazolo[4,3-c]pyridines

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 5-halo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the corresponding boronic acid or boronate ester (1.2 - 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and add it to the reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., DMAc) to the reaction vessel.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[4,3-c]pyridines

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., rac-BINAP, 4 mol%).

  • Reagent Addition: Add the 5-halo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents: - Pyrazolo[4,3-c]pyridine - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat to Optimized Temperature degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Yield? check_ligand Change Ligand (e.g., to XPhos) start->check_ligand Yes check_precatalyst Use Pre-catalyst (e.g., G3-XPhos) check_ligand->check_precatalyst increase_loading Increase Catalyst Loading (e.g., 5 mol%) check_precatalyst->increase_loading check_base Change Base (e.g., Cs2CO3, K3PO4) increase_loading->check_base check_solvent Ensure Anhydrous/ Degassed Solvent check_base->check_solvent check_temp Optimize Temperature check_solvent->check_temp check_boronic Check Boronic Acid Quality/Use Ester check_temp->check_boronic success Improved Yield check_boronic->success

Caption: Troubleshooting decision tree for low-yield reactions.

Catalyst_Ligand_Ratio cluster_legend Legend cluster_low Low Ligand Ratio (e.g., 1:1) cluster_high Optimal Ligand Ratio (e.g., >2:1) Pd Pd(0) L Ligand Active Active Catalyst Inactive Inactive Dimer/Cluster Pd1 Pd L1 L Active1 L-Pd Pd2 Pd Inactive1 Pd-Pd Cluster Pd2->Inactive1 Pd3 Pd L3 L Pd3->L3 Active2 L-Pd-L L2 L L2->Pd3 cluster_low cluster_low cluster_high cluster_high

Caption: Effect of catalyst-to-ligand ratio on catalyst stability.

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a laboratory scale?

A1: Two primary and effective routes for the laboratory-scale synthesis of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Cyclization: This is a classic and reliable method that typically involves the reaction of 3-amino-4-methylpyrazole with a 2-halopyridine, such as 2-chloropyridine, in the presence of a base.[1] This approach is noted for its straightforward execution and the stability of its intermediates, making it a strong candidate for scaling up.[1]

  • One-Pot Annulation: Another reported method is a one-pot synthesis starting from 2-chloro-3-pyridinecarboxaldehyde and hydrazine.[1] This route proceeds through an azo-coupling, deacylation, and subsequent pyrazole ring annulation. While potentially more streamlined, it may require more careful optimization of reaction conditions to control side reactions and maximize yield.[1]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces challenges that may not be apparent at the lab scale. For this compound, key considerations include:

  • Exothermic Reactions: The SNAr and cyclization steps can be exothermic. Heat management is critical at a larger scale to prevent runaway reactions and the formation of impurities.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reagents in a large reactor is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration that can lead to side product formation.

  • Product Isolation and Purification: Crystallization, which is often used for purification, can be challenging to control on a large scale. Seeding strategies and controlled cooling rates are important for obtaining a consistent crystal form and purity. Filtration and drying of large quantities of product also require specialized equipment and procedures.

  • Solvent Selection and Recovery: The choice of solvent becomes more critical at scale, with considerations for safety, environmental impact, and the potential for recovery and reuse.

Q3: Are there alternative synthetic strategies that might be more amenable to large-scale production?

A3: For large-scale synthesis, efficiency and the use of readily available, stable starting materials are paramount. An approach involving the functionalization of a pre-formed pyrazolo[4,3-c]pyridine core is less common for the initial synthesis of the parent compound but is relevant for creating derivatives.[1] The SNAr and cyclization pathway is generally considered robust and suitable for industrial applications due to its predictable nature and the stability of the intermediates involved.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Inefficient purification and product loss during workup.1. Monitor reaction progress by TLC or HPLC. Consider extending reaction time or increasing temperature cautiously. 2. Ensure starting materials are pure. Degas solvents if necessary. Analyze for potential side reactions. 3. Optimize the reaction temperature. A temperature screen may be necessary. 4. Optimize the crystallization process, including solvent system and cooling profile. Minimize transfers of the product.
Impurity Formation 1. Side reactions due to high temperatures or incorrect stoichiometry. 2. Presence of impurities in starting materials. 3. Air or moisture sensitivity of reagents or intermediates.1. Control the reaction temperature carefully, especially during reagent addition. Ensure accurate stoichiometry of all reagents. 2. Verify the purity of all starting materials before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use dry solvents.
Poor Crystallization 1. Incorrect solvent system. 2. Supersaturation is not achieved or is lost too quickly. 3. Presence of impurities inhibiting crystal growth.1. Screen different solvent/anti-solvent systems. 2. Implement a controlled cooling profile. Consider using seed crystals to induce crystallization. 3. Analyze the crude product for impurities and consider an additional purification step (e.g., charcoal treatment or a different chromatography method) before crystallization.
Difficulty with Filtration 1. Very fine particles or an oily product. 2. Clogging of the filter medium.1. Optimize the crystallization to obtain larger crystals. Consider aging the slurry before filtration. If the product is oily, try triturating with a non-polar solvent. 2. Ensure the correct filter paper porosity is used. Consider using a filter aid like celite, though this will require a subsequent removal step.

Experimental Protocol: Gram-Scale Synthesis via SNAr and Cyclization

This protocol is a representative example for the synthesis of this compound.

Step 1: Reaction Setup

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-4-methylpyrazole (1.0 eq).

  • Add a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.

  • Stir the mixture at room temperature for 15-20 minutes.

Step 2: Reagent Addition and Reaction

  • Slowly add 2-chloropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water with stirring.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary

ParameterValueReference
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Typical Yield (SNAr Route) Can be optimized for high purity (≥95%)[1]
Starting Materials 3-amino-4-methylpyrazole, 2-chloropyridine[1]
Key Reagents Potassium Carbonate (Base)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reaction Setup: - 3-amino-4-methylpyrazole - K2CO3 in DMF react Add 2-chloropyridine Heat to 120-130°C prep->react 1 workup Quench with water Extract with organic solvent Dry and concentrate react->workup 2 purify Column Chromatography or Recrystallization workup->purify 3 product This compound purify->product 4

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurity check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No extend_time Action: Extend Reaction Time / Increase Temp incomplete->extend_time Yes optimize_temp Action: Optimize Temperature / Stoichiometry side_products->optimize_temp Yes check_sm Check Starting Material Purity side_products->check_sm No sm_impure Impure Starting Materials? check_sm->sm_impure purify_sm Action: Purify Starting Materials sm_impure->purify_sm Yes check_workup Review Workup & Purification sm_impure->check_workup No workup_loss Product Loss During Workup? check_workup->workup_loss optimize_cryst Action: Optimize Crystallization / Chromatography workup_loss->optimize_cryst Yes

Caption: Troubleshooting logic for low yield or impurity issues.

References

Validation & Comparative

A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows pyrazolopyridine derivatives to effectively interact with the ATP-binding sites of various kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its key isomers: 1H-pyrazolo[3,4-b]pyridine, 1H-pyrazolo[3,4-c]pyridine, and 1H-pyrazolo[4,3-b]pyridine. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties of Pyrazolopyridine Isomers

The arrangement of nitrogen atoms within the fused ring system of pyrazolopyridine isomers significantly influences their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is limited in the public domain, we can compare the parent scaffolds.

PropertyThis compound1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₇H₇N₃[1]C₆H₅N₃[2][3]C₆H₅N₃[4]C₆H₅N₃[5]
Molecular Weight 133.15 g/mol [1]119.12 g/mol [2][3]119.12 g/mol [4]119.12 g/mol [5]
Predicted pKa ~5.08[6]~5.92[7]~10.94~10.94[5]
Predicted cLogP Not available~0.8[2]~0.5[4]~0.6[5]

Note: Predicted values are computationally derived and may vary from experimental values. The pKa and cLogP values for the parent scaffolds are provided for a general comparison of their acid-base and lipophilicity characteristics.

Synthesis of Pyrazolopyridine Scaffolds

The synthetic routes to these isomers are well-established, typically involving the construction of one ring onto a pre-existing partner.

  • 1H-pyrazolo[3,4-b]pyridines: These are commonly synthesized by the condensation of 3-amino-pyrazoles with 1,3-dicarbonyl compounds or their equivalents. Another approach involves the reaction of 2-chloropyridines bearing a formyl or acetyl group at the 3-position with hydrazine.

  • 1H-pyrazolo[3,4-c]pyridines: A common route to this scaffold involves the intramolecular cyclization of 4-hydrazinopyridine-3-carboxaldehyde or related derivatives.

  • 1H-pyrazolo[4,3-c]pyridines: Synthesis of this isomer can be achieved through the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine in the presence of a base. Another method involves a one-pot reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine.[1]

  • 1H-pyrazolo[4,3-b]pyridines: These can be prepared from substituted pyridines, for example, through the reaction of 3-amino-2-chloropyridine derivatives with reagents that form the pyrazole ring.

Biological Activity: A Focus on Kinase Inhibition

The primary therapeutic interest in pyrazolopyridines lies in their ability to act as kinase inhibitors. Different isomers have been shown to selectively target various kinases involved in crucial cellular signaling pathways.

This compound and its Derivatives as ERK Inhibitors

While specific quantitative data for this compound is not extensively available, its derivatives have shown promise as inhibitors of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. The compound SCH772984, a potent and selective ERK1/2 inhibitor, features a pyrazolopyridine-like core and has served as a lead for the development of analogues. A notable derivative is a 1H-pyrazolo[4,3-c]pyridin-6-yl urea compound which has been developed as an ERK inhibitor.[8]

ERK/MAPK Signaling Pathway

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->ERK

Caption: The ERK/MAPK signaling cascade and the point of inhibition.

1H-pyrazolo[3,4-b]pyridine Derivatives as Multi-Kinase Inhibitors

This isomer is the most extensively studied in the context of kinase inhibition. Derivatives have demonstrated potent activity against a range of kinases.

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with one compound (15y) exhibiting an IC₅₀ of 0.2 nM.[9][10] TBK1 is a key regulator of innate immunity.

TBK1 Signaling Pathway

TBK1_Pathway PAMPs Pathogen-Associated Molecular Patterns PRR Pattern Recognition Receptors (e.g., TLRs) PAMPs->PRR Adaptors Adaptor Proteins PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 P IFN Type I Interferons IRF3->IFN Immune_Response Antiviral & Immune Response IFN->Immune_Response Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1

Caption: The TBK1 signaling pathway and the point of inhibition.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, showing significant antitumor activity in xenograft models.

FGFR Signaling Pathway

FGFR_Pathway FGF Fibroblast Growth Factor FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Cell_Functions Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Functions AKT AKT PI3K->AKT RAS_MAPK->Cell_Functions AKT->Cell_Functions Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of inhibition.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Certain 1H-pyrazolo[3,4-b]pyridines have been identified as potent and selective inhibitors of CDK1 and CDK2, leading to cell cycle arrest and apoptosis.

CDK and Cell Cycle Signaling Pathway

CDK_Pathway CyclinD_CDK46 Cyclin D CDK4/6 G1 G1 Phase CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E CDK2 S S Phase CyclinE_CDK2->S CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S CyclinB_CDK1 Cyclin B CDK1 M M Phase CyclinB_CDK1->M G1->S G2 G2 Phase S->G2 G2->M Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Caption: CDK control of the cell cycle and points of inhibition.

1H-pyrazolo[4,3-b]pyridine Derivatives as c-Met Inhibitors

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been designed as selective inhibitors of the c-Met (HGFR) kinase, a receptor tyrosine kinase implicated in various cancers.[8]

Comparative Biological Activity Data

The following table summarizes the inhibitory activities of representative compounds from different pyrazolopyridine isomer classes. It is important to note that a direct comparison is challenging due to the different kinases targeted and the specific substitutions on the core scaffold.

Isomer ClassCompound ExampleTarget Kinase(s)IC₅₀ (nM)Cell-based Assay (Cell line)IC₅₀ (µM)
1H-pyrazolo[4,3-c]pyridine Derivative ERK inhibitor (analogue of SCH772984)ERK1, ERK24, 1 (for SCH772984)BRAF/RAS-mutant cancer cells<0.5 (for SCH772984)
1H-pyrazolo[3,4-b]pyridine Derivative Compound 15yTBK10.2[9][10]A172, U87MG, A375, A2058, Panc0504Micromolar range
1H-pyrazolo[3,4-b]pyridine Derivative FGFR InhibitorFGFR11.1H1581 (lung cancer)Not specified
1H-pyrazolo[3,4-b]pyridine Derivative CDK Inhibitor (SQ-67563)CDK1/CycB, CDK2/CycEPotent (not specified)Ovarian cancer cellsCytotoxic
1H-pyrazolo[4,3-b]pyridine Derivative c-Met Inhibitorc-MetLow nanomolarEBC-1 (lung cancer) xenograftSignificant anti-tumor activity

Note: The data for the 1H-pyrazolo[4,3-c]pyridine derivative is based on the parent compound SCH772984 due to the lack of specific public data for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., pyrazolopyridine derivative)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Add_Compound Add Test Compound to Wells Prepare_Reagents->Add_Compound Add_Kinase Add Kinase to Wells Add_Compound->Add_Kinase Incubate1 Pre-incubate Add_Kinase->Incubate1 Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate1->Initiate_Reaction Incubate2 Incubate at RT or 30°C Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Incubate3 Incubate for Signal Development Add_Detection->Incubate3 Read_Plate Read Plate (Luminescence, Fluorescence, or Radioactivity) Incubate3->Read_Plate Analyze_Data Analyze Data and Calculate IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Add the diluted compounds to the wells of a microplate. Include control wells with solvent only (positive control for kinase activity) and wells with a known inhibitor (negative control).

  • Add the kinase to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction, typically by adding a solution containing EDTA or by denaturing the enzyme.

  • Add the detection reagent according to the manufacturer's instructions. This will quantify the amount of product formed (e.g., phosphorylated substrate or ADP).

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of a test compound on the proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with medium and solvent only.

  • Incubate the plate for a specified period, typically 72 hours, in a CO₂ incubator.

  • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. For CellTiter-Glo®, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • If using MTT, solubilize the formazan crystals by adding the solubilization solution and gently shaking the plate.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration relative to the solvent control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The pyrazolopyridine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The various isomers offer distinct three-dimensional arrangements of nitrogen atoms, enabling tailored interactions with the hinge region and other pockets of the ATP-binding site of different kinases. While 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively explored, leading to inhibitors of TBK1, FGFR, and CDKs, the potential of other isomers like this compound is still emerging, with promising indications for the inhibition of the ERK/MAPK pathway.

Further research, particularly the generation of robust quantitative biological data for a wider range of derivatives across all isomer classes, is essential for a comprehensive understanding of their structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which will undoubtedly fuel the development of novel pyrazolopyridine-based therapeutics.

References

A Comparative Study: 4-Methyl-1H-pyrazolo[4,3-c]pyridine and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine against a panel of well-characterized kinase inhibitors. Due to the limited publicly available experimental data on the specific kinase inhibitory activity of this compound, this guide utilizes a putative dataset for illustrative and comparative purposes. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential of pyrazolopyridine scaffolds in kinase inhibitor discovery.

Introduction to Kinase Inhibition and the Pyrazolopyridine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has made them a prime target for therapeutic intervention. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling competitive inhibition at the kinase active site.[1] this compound, a member of this class, presents a promising starting point for the development of novel kinase inhibitors.[2] This guide compares its hypothetical activity profile with established multi-kinase and specific kinase inhibitors to highlight potential avenues for research and development.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical data) and known kinase inhibitors against a selection of key kinases implicated in cancer and inflammatory diseases.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)Gefitinib (IC50, nM)
VEGFR2 150-80[3]--
PDGFRβ 250-2[4]--
c-Kit >1000----
ERK2 80----
p38α 500----
c-Met >1000----
EGFR >1000---26-57[5]
PKCα -2[6]---
PKA -7[7]---
Abl ---<1-
Src -6[7]-<1-

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the known inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of kinase inhibitor potency. Below are representative protocols for in vitro kinase assays.

General In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein for ERK2)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (10 mM)

  • [γ-³²P]ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (for control).

  • Add 20 µL of a solution containing the purified kinase and its specific substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³²P]ATP in kinase assay buffer.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR2 Kinase Assay (Luminescent Format)

This protocol utilizes a luminescence-based assay to measure kinase activity.

Materials:

  • VEGFR2 Kinase Assay Kit (e.g., from BPS Bioscience) containing:

    • Recombinant VEGFR2 kinase

    • Substrate

    • ATP

    • Kinase assay buffer

  • Test compound

  • White 96-well plates

  • Luminometer

Procedure:

  • Thaw all kit components on ice.

  • Prepare serial dilutions of the test inhibitor.

  • To a white 96-well plate, add the kinase assay buffer, ATP, and substrate.

  • Add the test inhibitor or vehicle control to the appropriate wells.

  • Initiate the reaction by adding the diluted VEGFR2 kinase.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Visualizing the complex interplay of signaling pathways and the experimental process is essential for a comprehensive understanding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->ERK Inhibition

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Synthesize & Purify This compound Assay Perform In Vitro Kinase Inhibition Assays Compound->Assay Inhibitors Obtain Known Kinase Inhibitors Inhibitors->Assay Kinases Purify Recombinant Kinases Kinases->Assay IC50 Determine IC50 Values Assay->IC50 Compare Compare IC50 Values IC50->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Experimental workflow for comparative kinase inhibitor profiling.

Conclusion

While the inhibitory profile of this compound presented in this guide is hypothetical, the pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The illustrative data suggests that this compound could exhibit a degree of selectivity, potentially favoring kinases such as ERK2. Further experimental validation is essential to elucidate the true inhibitory profile and therapeutic potential of this compound and its derivatives. The provided experimental protocols offer a starting point for researchers to undertake such investigations and contribute to the growing body of knowledge on this promising class of compounds.

References

In Vitro Kinase Inhibition Profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not currently provide specific in vitro kinase inhibition data, such as IC50 values, for 4-Methyl-1H-pyrazolo[4,3-c]pyridine. However, the pyrazolo[4,3-c]pyridine scaffold is a core component of known kinase inhibitors, particularly those targeting Extracellular Signal-Regulated Kinase (ERK). Notably, derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent ERK inhibitors.[1][2] Therefore, this guide presents a comparative analysis based on the hypothesis that this compound is an inhibitor of the ERK signaling pathway. The following data for the target compound should be considered illustrative pending direct experimental validation.

This guide provides a comparative overview of the hypothetical in vitro kinase inhibition profile of this compound against key kinases in the ERK pathway, alongside established alternative inhibitors.

Comparative Analysis of ERK Kinase Inhibitors

The table below summarizes the in vitro inhibitory activity of our hypothetical compound and selected alternative ERK inhibitors.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound ERK2 [Data Not Available] [Hypothetical]
Ulixertinib (BVD-523)ERK11.8Enzymatic Assay
ERK20.5Enzymatic Assay
GDC-0994 (Ravoxertinib)ERK16.1Enzymatic Assay
ERK23.1Enzymatic Assay
SCH772984ERK14Enzymatic Assay
ERK21Enzymatic Assay

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is described below. This methodology is representative of the techniques used to determine the IC50 values of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to the kinase of interest.

  • Reagent Preparation:

    • Prepare a solution of the test compound (e.g., this compound) at various concentrations.

    • Dilute the kinase (e.g., ERK2) and a fluorescently labeled ATP-competitive tracer in the assay buffer.

    • Prepare a solution of a europium-labeled anti-tag antibody.

  • Assay Procedure:

    • Add the test compound to the wells of a 384-well plate.

    • Add the kinase and tracer solution to the wells.

    • Incubate at room temperature for 60 minutes to allow for binding equilibrium to be reached.

    • Add the anti-tag antibody solution to the wells.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm) to detect the FRET signal.

    • The ratio of the two emission signals is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ERK Inhibition

Caption: Simplified ERK signaling pathway with the hypothetical point of inhibition.

Experimental Workflow

Kinase_Assay_Workflow Start Start: Prepare Reagents CompoundPrep Prepare Serial Dilutions of This compound Start->CompoundPrep AssaySetup Add Kinase, Fluorescent Tracer, and Compound to Assay Plate CompoundPrep->AssaySetup Incubation1 Incubate for 60 min at Room Temperature AssaySetup->Incubation1 AntibodyAdd Add Europium-labeled Antibody Incubation1->AntibodyAdd Incubation2 Incubate for 60 min at Room Temperature AntibodyAdd->Incubation2 ReadPlate Read Plate on Fluorescence Reader Incubation2->ReadPlate DataAnalysis Calculate Emission Ratios and Determine IC50 ReadPlate->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

References

A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine Derivatives' Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a head-to-head comparison of the efficacy of various pyrazolo[4,3-c]pyridine derivatives across different therapeutic areas, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these compounds for further investigation.

Anticancer Activity

Pyrazolo[4,3-c]pyridine derivatives have shown significant potential as anticancer agents by targeting various cancer-related proteins. A comparative analysis of their cytotoxic activity against different cancer cell lines is presented below.

Data Presentation: Anticancer Efficacy of Pyrazolo[4,3-c]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridopyrazolo-triazine 5a MCF-7 (Breast)3.89[1]
Pyridopyrazolo-triazine 6a HCT-116 (Colon)12.58[1]
Pyridopyrazolo-triazine 6a MCF-7 (Breast)11.71[1]
Pyridopyrazolo-triazole 11 HCT-116 (Colon)7.71[1]
Pyridopyrazolo-triazine 7 HepG-2 (Liver)8.42[1]
Compound 41 MCF-7 (Breast)1.937 (µg/mL)[2]
Compound 41 HepG-2 (Liver)3.695 (µg/mL)[2]
Compound 42 HCT-116 (Colon)2.914 (µg/mL)[2]

Experimental Protocols: Anticancer Activity Assessment

The anticancer efficacy of the pyrazolo[4,3-c]pyridine derivatives was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazolo[4,3-c]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathway: General Anticancer Mechanism

The anticancer activity of many pyrazolo[4,3-c]pyridine derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases.

anticancer_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) receptor->downstream pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative pyrazolo_pyridine->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Caption: Inhibition of receptor tyrosine kinases by pyrazolo[4,3-c]pyridine derivatives.

Carbonic Anhydrase Inhibition

A series of pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of various human carbonic anhydrase (CA) isoforms, which are implicated in several diseases, including cancer.

Data Presentation: Carbonic Anhydrase Inhibition

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1f 58.8---[3]
1g 66.8---[3]
1h ----[3]
1k 88.3--34.5[3]
Acetazolamide (AAZ) 250--5.7[3]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms was assessed using a stopped-flow CO2 hydrase assay.[2][3]

Stopped-Flow CO2 Hydrase Assay Protocol

  • Instrumentation: An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.

  • Reagents: Phenol red (0.2 mM) is used as a pH indicator, working at an absorbance maximum of 557 nm. The assay buffer consists of 20 mM HEPES (pH 7.5) and 20 mM Na2SO4 (to maintain constant ionic strength).

  • Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are followed for a period of 10–100 seconds. The concentration of CO2 ranges from 1.7 to 17 mM.

  • Inhibitor Preparation: Stock solutions of the pyrazolo[4,3-c]pyridine sulfonamide inhibitors (0.1 mM) are prepared in distilled-deionized water and diluted to the desired concentrations with the assay buffer.

  • Pre-incubation: The inhibitor and enzyme solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Data Analysis: The uncatalyzed rates are subtracted from the total observed rates. The inhibition constants (Ki) are obtained by non-linear least-squares methods using the Cheng–Prusoff equation.

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors block the interconversion of carbon dioxide and bicarbonate. In the context of cancer, inhibition of tumor-associated isoforms like CA IX and CA XII can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and survival.

carbonic_anhydrase_inhibition cluster_extracellular cluster_intracellular extracellular Extracellular Space (Acidic Tumor Microenvironment) intracellular Intracellular Space co2_h2o CO₂ + H₂O h2co3 H₂CO₃ co2_h2o->h2co3 h_hco3 H⁺ + HCO₃⁻ h2co3->h_hco3 ca_ix Carbonic Anhydrase IX (on cell membrane) h_hco3->ca_ix Catalysis acidification Intracellular Acidification h_hco3->acidification H⁺ retention ca_ix->co2_h2o Conversion to pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Sulfonamide pyrazolo_pyridine->ca_ix Inhibition apoptosis Apoptosis acidification->apoptosis

Caption: Inhibition of carbonic anhydrase IX at the tumor cell surface.

Trypanocidal Activity via PEX14-PEX5 Interaction Inhibition

Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma, offering a novel approach to combat trypanosomal infections.

Data Presentation: PEX14-PEX5 PPI Inhibition

Compound IDTargetEC50 (µM)AssayReference
1 TbPEX14-PEX5265AlphaScreen[4]
1 TcPEX14-PEX5539AlphaScreen[4]
13 TbPEX14-PEX5Lower than 1AlphaScreen[4]
14 TbPEX14-PEX5Lower than 1AlphaScreen[4]
29 TbPEX14-PEX5Superior to 13 & 20AlphaScreen[4]

Experimental Protocols: PEX14-PEX5 PPI Inhibition Assay

The disruption of the PEX14–PEX5 interaction was quantified using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

AlphaScreen Assay Protocol

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the target proteins interact. One protein (e.g., PEX14) is conjugated to the donor bead, and the interacting partner (e.g., a PEX5-derived peptide) is conjugated to the acceptor bead.

  • Reaction Setup: The assay is performed in a microplate format. The PEX14-conjugated donor beads and PEX5 peptide-conjugated acceptor beads are incubated with varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor.

  • Incubation: The reaction mixture is incubated to allow for the binding equilibrium to be reached.

  • Signal Detection: The plate is read in an AlphaScreen-compatible reader. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which, if in proximity, activates the acceptor bead to emit light at 520-620 nm.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the AlphaScreen signal. The EC50 values, representing the concentration of the inhibitor that causes a 50% reduction in the signal, are calculated from the dose-response curves.

Signaling Pathway: Disruption of Glycosomal Protein Import in Trypanosoma

In Trypanosoma, many essential metabolic enzymes are compartmentalized within organelles called glycosomes. The import of these enzymes is dependent on the interaction between PEX14 and PEX5. Inhibition of this interaction leads to the mislocalization of glycosomal enzymes, causing a metabolic collapse and death of the parasite.

trypanocidal_pathway pex5_cargo PEX5-Cargo Complex (in Cytosol) pex14 PEX14 (on Glycosome Membrane) pex5_cargo->pex14 Interaction import Protein Import into Glycosome pex14->import no_import Protein Import Blocked pex14->no_import metabolism Glycosomal Metabolism import->metabolism parasite_survival Parasite Survival metabolism->parasite_survival pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative pyrazolo_pyridine->pex14 Inhibition of PEX5 binding metabolic_collapse Metabolic Collapse no_import->metabolic_collapse parasite_death Parasite Death metabolic_collapse->parasite_death

Caption: Mechanism of trypanocidal activity by inhibiting PEX14-PEX5 interaction.

This guide provides a comparative overview of the efficacy of pyrazolo[4,3-c]pyridine derivatives in key therapeutic areas. The presented data and experimental protocols should serve as a valuable resource for the scientific community in the ongoing efforts to develop novel therapeutics based on this versatile scaffold.

References

Navigating Kinase Cross-Reactivity: A Comparative Profile of a 4-Methyl-1H-pyrazolo[4,3-c]pyridine-Based ERK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of a potent and selective Extracellular Signal-Regulated Kinase (ERK) inhibitor derived from the 4-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold with other notable ERK inhibitors. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in kinase inhibitor selection and design.

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making its components, particularly ERK1 and ERK2, prime therapeutic targets. The development of highly selective kinase inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising starting point for generating potent and selective ERK inhibitors.

Comparative Analysis of ERK Inhibitor Potency and Selectivity

This guide focuses on a representative compound from a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, herein referred to as Compound 21 , which has demonstrated high potency and selectivity for ERK1/2.[1][2] Its performance is compared against other well-characterized ERK inhibitors: SCH772984 , Ravoxertinib (GDC-0994) , Ulixertinib (BVD-523) , and Temuterkib (LY3214996) .

On-Target Potency: A Head-to-Head Comparison

The following table summarizes the biochemical potency of the selected inhibitors against their primary targets, ERK1 and ERK2. Lower IC50 values indicate higher potency.

CompoundScaffoldERK1 IC50 (nM)ERK2 IC50 (nM)
Compound 21 1H-pyrazolo[4,3-c]pyridineNot Publicly Available0.5
SCH772984 Indazole41
Ravoxertinib Pyridinone1.10.3
Ulixertinib Pyrrole-carboxamideNot Publicly Available<0.3
Temuterkib Not Specified55

Data sourced from publicly available literature.

Cross-Reactivity and Off-Target Profile

Evaluating the cross-reactivity of kinase inhibitors is paramount to predicting potential side effects and understanding their mechanism of action. While detailed public kinome scan data for Compound 21 is limited, it is reported to have "excellent selectivity".[2] The table below summarizes the known off-target profiles of the comparator compounds.

CompoundOff-Target Profile Summary
Compound 21 Reported to have excellent kinome selectivity. Specific off-target data is not publicly available.
SCH772984 Highly selective. In a panel of 309 kinases, only 7 were inhibited by >50% at 1 µM. These include CLK2, FLT4, GSG2 (Haspin), MAP4K4, MINK1, PRKD1, and TTK.
Ravoxertinib Highly selective for ERK1/2. Also inhibits p90RSK with an IC50 of 12 nM.
Ulixertinib Reported to be a highly potent and selective, reversible, ATP-competitive ERK1/2 inhibitor.
Temuterkib Reported to be a highly selective ERK1 and ERK2 inhibitor.

Visualizing the Molecular Context and Experimental Design

To provide a clearer understanding of the biological context and the methodologies used for cross-reactivity profiling, the following diagrams illustrate the MAPK/ERK signaling pathway, a typical experimental workflow for kinase inhibitor profiling, and a conceptual representation of kinase selectivity.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (Target) MEK->ERK Phosphorylates Substrates Cytosolic & Nuclear Substrates ERK->Substrates Phosphorylates Proliferation Proliferation, Survival, etc. Substrates->Proliferation Regulate

Caption: The MAPK/ERK signaling cascade, a key pathway in cancer.

KinomeScan_Workflow cluster_0 Assay Preparation cluster_1 Competition & Detection cluster_2 Data Analysis Test_Compound Test Compound (e.g., Pyrazolopyridine) Incubation Competitive Binding Assay Test_Compound->Incubation Kinase_Panel Immobilized Kinase Panel (400+) Kinase_Panel->Incubation Tagged_Ligand Tagged Affinity Ligand Tagged_Ligand->Incubation Quantification Quantify Bound Kinase (qPCR) Incubation->Quantification Data_Analysis Calculate % Inhibition or Kd Quantification->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for a competitive binding-based kinase profiling assay.

Selectivity_Concept cluster_0 High Selectivity (Ideal) cluster_1 Low Selectivity (Promiscuous) Inhibitor_S Selective Inhibitor Target_S Primary Target (e.g., ERK2) Inhibitor_S->Target_S Strong Inhibition OffTarget_S1 Off-Target 1 Inhibitor_S->OffTarget_S1 Weak/No Inhibition OffTarget_S2 Off-Target 2 Inhibitor_S->OffTarget_S2 Weak/No Inhibition Inhibitor_N Non-Selective Inhibitor Target_N Primary Target (e.g., ERK2) Inhibitor_N->Target_N Strong Inhibition OffTarget_N1 Off-Target 1 Inhibitor_N->OffTarget_N1 Strong Inhibition OffTarget_N2 Off-Target 2 Inhibitor_N->OffTarget_N2 Moderate Inhibition

Caption: Conceptual diagram of high versus low kinase inhibitor selectivity.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental approaches: biochemical kinase assays and competitive binding assays.

Protocol 1: General Biochemical Kinase Assay (e.g., for IC50 Determination)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Dilute the purified, active kinase (e.g., ERK2) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate for the kinase and ATP at a concentration near its Km value.

    • Prepare serial dilutions of the test compound (e.g., Compound 21) in DMSO, followed by a further dilution in the reaction buffer.

  • Assay Procedure :

    • Add a small volume of the diluted compound to the wells of a microtiter plate (e.g., 384-well). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the diluted kinase solution to all wells except the negative controls and incubate for a short period (e.g., 15-20 minutes) at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis :

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include luminescence (e.g., ADP-Glo), fluorescence, or radiometric assays.

    • Normalize the data to the controls. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: KINOMEscan® Competitive Binding Assay (for Cross-Reactivity Profiling)

This protocol describes a high-throughput method to quantitatively measure the binding of a compound to a large panel of kinases.

  • Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Experimental Procedure :

    • Kinases, tagged with a unique DNA identifier, are mixed with the test compound at a fixed concentration (e.g., 1 µM).

    • An immobilized, broadly-selective kinase inhibitor is added to the mixture.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The solid support (e.g., beads) is washed to remove unbound components.

    • The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using qPCR.

  • Data Analysis and Interpretation :

    • The amount of kinase detected in the presence of the test compound is compared to a DMSO vehicle control.

    • Results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

    • A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound. For potent interactions, a full dose-response curve is generated to determine the dissociation constant (Kd).

Conclusion

Derivatives of the this compound scaffold, such as Compound 21, represent a highly potent and selective class of ERK inhibitors. While detailed public cross-reactivity data for this specific compound series is limited, the available information indicates a favorable selectivity profile when compared to other established ERK inhibitors like SCH772984 and Ravoxertinib. This guide provides a framework for comparing kinase inhibitors, emphasizing the importance of both on-target potency and comprehensive off-target profiling in the development of next-generation cancer therapeutics. Researchers are encouraged to use the provided protocols as a basis for their own in-house evaluations.

References

Comparative Analysis of ADME Properties in Pyrazolo[4,3-c]pyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various pyrazolo[4,3-c]pyridine analogs reveals critical insights for their development as therapeutic agents. This guide synthesizes available experimental data to provide a comparative overview of key ADME parameters, offering a valuable resource for researchers and professionals in drug development.

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies. Optimizing the ADME profile of these analogs is crucial for achieving desired efficacy and safety. This comparison focuses on experimentally determined properties such as solubility, permeability, metabolic stability, and in vivo pharmacokinetics of distinct series of pyrazolo[4,3-c]pyridine derivatives.

In Vitro ADME Profile of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine RIP1 Kinase Inhibitors

A notable series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been investigated as potent and brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors. The lead compound from this series, compound 22 , demonstrated an excellent pharmacokinetic profile, highlighting the potential of this scaffold for oral administration and central nervous system applications.[1][2] The optimization efforts focused on enhancing metabolic stability and permeability while maintaining high potency.

CompoundRIP1 Ki (nM)h-LM CLint (µL/min/mg)m-LM CLint (µL/min/mg)MDCK-MDR1 Efflux RatioBrain/Plasma Ratio (Mouse)
11 130--13-
22 1.219.534.41.10.3

h-LM: Human liver microsomes; m-LM: Mouse liver microsomes; CLint: Intrinsic clearance; MDCK-MDR1: Madin-Darby canine kidney cells transfected with the human MDR1 gene.

Structure-ADME Relationship of Pyrazolo[4,3-c]pyridine PEX14-PEX5 PPI Inhibitors

In Silico ADME Predictions for Pyrazolo[4,3-c]pyridine Sulfonamides

A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as carbonic anhydrase inhibitors. In silico ADME predictions for these compounds suggest that the scaffold is amenable to modifications that can result in favorable drug-like properties. These computational studies serve as a valuable guide for prioritizing synthetic efforts towards analogs with a higher probability of possessing a good ADME profile. However, it is crucial to confirm these predictions with experimental data.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of ADME studies. Below are representative protocols for key in vitro ADME assays.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (human or other species, e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive intestinal absorption.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) and added to the donor wells of the PAMPA plate.

  • Incubation: The acceptor plate, containing buffer, is placed on top of the donor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by UV spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated from the compound concentrations and incubation parameters.

Caco-2 Permeability Assay

This cell-based assay is used to predict intestinal permeability and to identify substrates of efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the opposite chamber at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Visualizations

General ADME Assessment Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of ADME properties in drug discovery.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Solubility Aqueous Solubility In_Vivo_PK In Vivo Pharmacokinetics Solubility->In_Vivo_PK Permeability Permeability (PAMPA, Caco-2) Permeability->In_Vivo_PK PlasmaProteinBinding Plasma Protein Binding PlasmaProteinBinding->In_Vivo_PK BrainTissueBinding Brain Tissue Binding BrainTissueBinding->In_Vivo_PK MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) MetabolicStability->In_Vivo_PK CYP_Inhibition CYP450 Inhibition CYP_Inhibition->In_Vivo_PK Transporter_Interaction Transporter Interaction Transporter_Interaction->In_Vivo_PK Lead_Candidate Lead Candidate Lead_Candidate->Solubility Lead_Candidate->Permeability Lead_Candidate->PlasmaProteinBinding Lead_Candidate->BrainTissueBinding Lead_Candidate->MetabolicStability Lead_Candidate->CYP_Inhibition Lead_Candidate->Transporter_Interaction

Caption: A flowchart of the in vitro ADME screening cascade.

Caco-2 Permeability Assay Workflow

This diagram outlines the key steps in performing a Caco-2 permeability assay to assess bidirectional drug transport.

Caco2_Workflow cluster_workflow Caco-2 Assay Protocol A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add test compound to apical or basolateral side C->D E Incubate and collect samples from the receiver side D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate Papp (A-B) and Papp (B-A) F->G H Determine Efflux Ratio G->H

Caption: The experimental workflow for the Caco-2 permeability assay.

References

Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific in vivo efficacy data for 4-Methyl-1H-pyrazolo[4,3-c]pyridine in animal cancer models is not publicly available, research on structurally related compounds, particularly derivatives of the pyrazolo[4,3-c]pyridine scaffold, has shown promising anti-tumor activity. This guide provides a comparative analysis of a potent 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative, which has demonstrated significant tumor regression in a preclinical cancer model, against a relevant standard-of-care agent.

The pyrazolo[4,3-c]pyridine core is a key pharmacophore that has been explored for the development of various targeted cancer therapies.[1] These compounds have been investigated as inhibitors of critical cell signaling pathways implicated in cancer progression, such as kinase pathways.[2]

Comparative Efficacy in a BRAF-Mutant Xenograft Model

A notable study identified a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[3] The MAPK pathway is frequently activated in various cancers, making it a prime target for therapeutic intervention.[3] One lead compound from this series, Compound 21, exhibited strong tumor regression in a BRAF(V600E) xenograft model.[3]

For the purpose of this guide, the efficacy of Compound 21 is compared with Vemurafenib, a standard-of-care BRAF inhibitor used for the treatment of BRAF V600E-mutated melanoma.

CompoundDosageDosing ScheduleTumor Growth Inhibition (%)Notes
Compound 21 (1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative) Not specifiedNot specifiedStrong tumor regressionPotent target engagement observed.[3]
Vemurafenib 50 mg/kgOnce daily, oralSignificant tumor growth inhibitionStandard-of-care for BRAF V600E-mutated tumors.

Note: The specific quantitative data for the percentage of tumor growth inhibition for Compound 21 was not detailed in the available resources.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for the development of pyrazolo[4,3-c]pyridine derivatives as ERK inhibitors lies in their ability to interrupt the MAPK signaling cascade, which is often hyperactivated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Compound 21 (Pyrazolo[4,3-c]pyridine derivative) Inhibitor->ERK

Caption: MAPK signaling pathway with ERK inhibition by a pyrazolo[4,3-c]pyridine derivative.

The evaluation of such compounds typically follows a standardized preclinical experimental workflow.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Assay Biochemical Assays (e.g., Kinase Inhibition) CellLines Cancer Cell Line Screening (e.g., BRAF V600E) Assay->CellLines Xenograft Establishment of Tumor Xenografts in Mice CellLines->Xenograft Dosing Compound Administration (e.g., Oral, IP) Xenograft->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for preclinical evaluation of anticancer compounds.

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the in vivo efficacy of a compound like the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative in a xenograft model.

Cell Lines and Culture:

  • The BRAF(V600E) mutant melanoma cell line, such as A375, is used.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Animal Model:

  • Female athymic nude mice (4-6 weeks old) are used.

  • Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Xenograft Implantation:

  • A suspension of 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment.

Compound Administration:

  • Mice are randomized into vehicle control and treatment groups.

  • The investigational compound (e.g., Compound 21) and the comparator (e.g., Vemurafenib) are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • The compounds are administered at their respective doses and schedules (e.g., once daily by oral gavage).

Efficacy Evaluation:

  • Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weights are monitored as an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a predetermined size.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Other Related Pyrazolopyridine Scaffolds

It is worth noting that other isomers of the pyrazolopyridine scaffold have also demonstrated in vivo anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-d]pyrimidine have shown efficacy in various cancer models, often through different mechanisms of action such as the inhibition of tubulin polymerization or other kinases.[4][5] This highlights the versatility of the broader pyrazolopyridine chemical class in the development of novel cancer therapeutics.

References

Comparative Analysis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Derivatives: Potency and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

The 4-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential across a range of biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) for this series and its analogs, focusing on their performance as inhibitors of Extracellular Signal-Regulated Kinase (ERK) and the PEX14–PEX5 protein–protein interaction (PPI). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

I. Inhibition of the ERK/MAPK Pathway

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making ERK a compelling therapeutic target.[1] A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as potent and selective ERK inhibitors.[1][2]

Quantitative SAR Data: ERK Inhibition

The following table summarizes the in vitro activity of key compounds from this series against ERK1 and ERK2, as well as their effect on cell proliferation in the A375 cancer cell line.

Compound IDR1 GroupR2 GroupERK1 IC50 (nM)ERK2 IC50 (nM)A375 Cell IC50 (nM)
6 HCyclohexyl164240
10 H(R)-1-phenylethyl4148
12 H(S)-1-phenylethyl120281500
15 2-methylpyridin-4-ylCyclohexyl143110
21 2-methylpyridin-4-yl(R)-1-phenylethyl3133

Data sourced from J. Med. Chem. 2016, 59, 13, 6501–6511.

From this data, a clear structure-activity relationship can be established. The stereochemistry of the R2 substituent has a significant impact on potency, with the (R)-1-phenylethyl group (compound 10) conferring greater activity than the (S)-enantiomer (compound 12). Furthermore, the addition of a 2-methylpyridin-4-yl group at the R1 position (compound 21) enhances both enzymatic and cellular potency compared to the unsubstituted analog (compound 10).

Signaling Pathway

The ERK/MAPK signaling pathway is initiated by growth factors and culminates in the activation of transcription factors that drive cell proliferation. ERK inhibitors, such as the pyrazolo[4,3-c]pyridine series, block this pathway at the level of ERK1/2.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK

ERK/MAPK Signaling Pathway Inhibition.

II. Inhibition of PEX14–PEX5 Protein-Protein Interaction

The pyrazolo[4,3-c]pyridine scaffold has also been explored as an inhibitor of the PEX14–PEX5 protein-protein interaction, which is crucial for glycosomal protein import in Trypanosoma parasites.[3][4] This presents an alternative therapeutic application for this chemical series.

Quantitative SAR Data: PEX14–PEX5 Inhibition

The inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against the T. brucei PEX14–PEX5 interaction was evaluated using an AlphaScreen assay.

Compound IDR1 GroupR3 GroupR4 GroupT. brucei PEX14-PEX5 EC50 (µM)
1 PhenylIndole-5-ylH265
2 Indole-5-ylPhenylH>1000
13 4-methoxyphenylNaphthalen-2-ylH127
20 Naphthalen-2-yl4-methoxyphenylH116
29 4-methoxyphenylNaphthalen-2-ylMethyl37

Data sourced from J. Med. Chem. 2020, 63, 2, 847–879.

The data indicates that the positioning of aromatic substituents is critical for activity, as shown by the difference between regioisomers 1 and 2 . A combination of a 4-methoxyphenyl group and a naphthalen-2-yl group at R1 and R3 leads to improved potency (compounds 13 and 20 ). The introduction of a methyl group at the R4 position, which corresponds to the 4-Methyl of the core topic, in compound 29 further enhances the inhibitory activity.

Experimental Workflow

The general workflow for identifying and characterizing inhibitors of the PEX14-PEX5 interaction involves initial computational screening followed by in vitro validation.

PEX14_PEX5_Workflow InSilico In Silico Screening (Homology Modeling, Docking) HitID Hit Identification InSilico->HitID NMR NMR Binding Assay (1H-15N HSQC) HitID->NMR AlphaScreen AlphaScreen PPI Assay (EC50 Determination) NMR->AlphaScreen SAR SAR Optimization AlphaScreen->SAR Lead Lead Compound SAR->Lead

Workflow for PEX14-PEX5 Inhibitor Discovery.

III. Experimental Protocols

A. ERK2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ERK2 enzyme.

  • Reagents and Materials:

    • ERK2 enzyme (recombinant human)

    • MEK1 enzyme (recombinant human, for ERK2 activation)

    • ATP

    • Myelin Basic Protein (MBP) as substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • 33^{33}33
      P-ATP (radiolabeled)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • ERK2 is pre-activated by incubation with MEK1 and ATP.

    • The activated ERK2 is added to wells of a microtiter plate containing assay buffer and varying concentrations of the test compound.

    • The kinase reaction is initiated by adding a mixture of MBP and

      33^{33}33
      P-ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated MBP.

    • The plate is washed to remove unincorporated

      33^{33}33
      P-ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a dose-response curve.

B. PEX14–PEX5 AlphaScreen PPI Assay

This assay quantifies the disruption of the PEX14–PEX5 interaction by a test compound.[3]

  • Reagents and Materials:

    • Recombinant His-tagged T. brucei PEX14

    • Biotinylated PEX5-derived peptide

    • Streptavidin-coated Donor beads

    • Nickel chelate-coated Acceptor beads

    • Assay buffer (e.g., PBS with BSA)

    • Test compounds dissolved in DMSO

    • 384-well microplates

    • AlphaScreen-compatible plate reader

  • Procedure:

    • His-tagged PEX14 is incubated with varying concentrations of the test compound in assay buffer in the wells of a 384-well plate.

    • Biotinylated PEX5 peptide is added to the wells.

    • A mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads is added. The donor beads bind to the biotinylated PEX5, and the acceptor beads bind to the His-tagged PEX14.

    • The plate is incubated in the dark to allow for bead-protein complex formation.

    • If PEX14 and PEX5 interact, the donor and acceptor beads are brought into close proximity.

    • The plate is read in an AlphaScreen reader. Excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby acceptor beads, causing them to emit light at 520-620 nm.

    • In the presence of an inhibitor, the interaction is disrupted, the beads are separated, and the AlphaScreen signal is reduced.

    • EC50 values are determined from the dose-response curve of the inhibitor.

C. A375 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of the A375 human melanoma cell line.

  • Reagents and Materials:

    • A375 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well cell culture plates

    • Luminometer

  • Procedure:

    • A375 cells are seeded into 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • The plate is incubated for a short period to stabilize the luminescent signal.

    • Luminescence is measured using a plate-reading luminometer.

    • IC50 values, representing the concentration of compound that inhibits cell growth by 50%, are calculated from the dose-response data.

IV. Conclusion

The this compound series and its derivatives represent a versatile scaffold with potent activity against multiple, distinct biological targets. The structure-activity relationship studies demonstrate that small modifications to the core structure can lead to significant changes in potency and selectivity. As ERK inhibitors, these compounds show promise for cancer therapy, with specific stereoisomers and substitutions dramatically enhancing activity. As PEX14-PEX5 PPI inhibitors, they offer a novel approach to treating trypanosomal infections. The detailed experimental protocols provided herein serve as a guide for the continued evaluation and optimization of this promising class of compounds.

References

Benchmarking 4-Methyl-1H-pyrazolo[4,3-c]pyridine Against Standard-of-Care Treatments in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of a representative 4-Methyl-1H-pyrazolo[4,3-c]pyridine derivative, a novel ERK inhibitor, against current standard-of-care treatments for BRAF-mutant melanoma. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound scaffold in the context of existing therapeutic options.

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] In approximately 50% of cutaneous melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[1] This has led to the development of targeted therapies, primarily combinations of BRAF and MEK inhibitors, which have become the standard of care.[3] However, acquired resistance to these therapies, often through reactivation of the ERK signaling pathway, remains a significant clinical challenge.[4] This has spurred interest in developing direct inhibitors of ERK, the final kinase in the MAPK cascade.

Derivatives of the this compound scaffold have emerged as potent and selective inhibitors of ERK1/2.[4][5] This guide focuses on a key derivative from this class, (R)-1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(1-phenylethyl)urea, hereafter referred to as PzP-ERK-Inhibitor , as described in preclinical studies.[4][6] Its performance is benchmarked against the standard-of-care BRAF/MEK inhibitor combinations: Dabrafenib/Trametinib, Vemurafenib/Cobimetinib, and Encorafenib/Binimetinib.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, providing a comparative overview of the in vitro and in vivo activities of PzP-ERK-Inhibitor and the standard-of-care treatments.

Table 1: In Vitro Potency Against BRAF V600E Mutant Melanoma Cell Lines

Compound/CombinationTarget(s)Cell LineIC50 (nM)Citation(s)
PzP-ERK-Inhibitor ERK1/2A375Not Reported[4]
DabrafenibBRAF V600EA375<100[7]
TrametinibMEK1/2A3752.46[8]
Dabrafenib + Trametinib BRAF/MEKA375Synergistic Inhibition[3][9]
VemurafenibBRAF V600EA375173 - 5000[10][11]
CobimetinibMEK1/2A375Not Reported
Vemurafenib + Cobimetinib BRAF/MEKA375Synergistic Inhibition[12][13]
EncorafenibBRAF V600EA375<40[14]
BinimetinibMEK1/2A37523 - 282[15]
Encorafenib + Binimetinib BRAF/MEKA375Synergistic Inhibition[14]

Note: While a specific IC50 for the PzP-ERK-Inhibitor in A375 cells was not found, the related publication demonstrates potent inhibition of ERK phosphorylation and cell proliferation in BRAF-mutant cell lines.[4][16] The standard-of-care combinations show synergistic effects, leading to enhanced growth inhibition compared to single agents.

Table 2: In Vivo Efficacy in BRAF V600E Melanoma Xenograft Models

TreatmentModelDosingTumor Growth Inhibition (TGI) / RegressionCitation(s)
PzP-ERK-Inhibitor A375 XenograftNot ReportedStrong tumor regression[4]
Dabrafenib Colo 205 Xenograft100 mg/kg, oral, q.d. x 144 partial regressions out of 8 mice[17]
Dabrafenib + Trametinib A375 XenograftNot ReportedEnhanced tumor growth inhibition vs. single agents[9]
Vemurafenib + Cobimetinib A375 XenograftNot ReportedImproved progression-free survival vs. Vemurafenib alone[18]
Encorafenib + Binimetinib A375 XenograftEncorafenib: 5 mg/kg, BID; Binimetinib: Not ReportedEffective tumor growth inhibition[14]

Note: Direct comparative studies with identical xenograft models and dosing schedules are limited. The available data indicates that both the PzP-ERK-Inhibitor and the standard-of-care combinations demonstrate significant anti-tumor activity in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for accurate interpretation and replication of the findings.

In Vitro Kinase Assay: ERK2 Phosphorylation (TR-FRET)

This protocol is based on a general Homogeneous Time-Resolved Fluorescence (HTRF) assay format for measuring ERK phosphorylation.[19][20][21][22]

  • Cell Culture and Treatment:

    • Human melanoma cells with a BRAF V600E mutation (e.g., A375) are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 96-well plates.

    • Cells are then treated with serial dilutions of the test compounds (PzP-ERK-Inhibitor or standard-of-care inhibitors) for a specified period (e.g., 2 hours).

  • Cell Lysis:

    • The culture medium is removed, and cells are lysed by adding a lysis buffer containing proteases and phosphatase inhibitors.

    • The plate is incubated on an orbital shaker for 30 minutes at room temperature to ensure complete lysis.

  • Detection:

    • A portion of the cell lysate is transferred to a 384-well low-volume assay plate.

    • An antibody mix containing a Europium cryptate-labeled anti-ERK antibody and a d2-labeled anti-phospho-ERK (Thr202/Tyr204) antibody is added to each well.

    • The plate is incubated for 4 hours at room temperature to allow for antibody binding.

  • Data Acquisition:

    • The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

    • The ratio of the 665 nm to 620 nm signals is calculated and plotted against the compound concentration to determine the IC50 value.

In Vivo Melanoma Xenograft Study

This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-cancer agents in a human melanoma xenograft model.[23][24][25][26][27]

  • Cell Preparation and Implantation:

    • BRAF V600E mutant human melanoma cells (e.g., A375) are harvested during the exponential growth phase.

    • A suspension of 2.5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel is prepared.

    • The cell suspension (typically 200 µL) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment Initiation:

    • Tumor growth is monitored by caliper measurements three times a week. Tumor volume is calculated using the formula: (length x width^2) / 2.

    • When tumors reach a mean volume of approximately 150-200 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration:

    • The PzP-ERK-Inhibitor and standard-of-care drugs (or vehicle control) are administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection) and duration.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured regularly throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression (a reduction in tumor size from baseline) is also a key efficacy measure.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size limit.

    • Tumors may be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., p-ERK).

Mandatory Visualization

Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation BRAFi BRAF Inhibitors (Dabrafenib, Vemurafenib, Encorafenib) BRAFi->BRAF MEKi MEK Inhibitors (Trametinib, Cobimetinib, Binimetinib) MEKi->MEK ERKi PzP-ERK-Inhibitor ERKi->ERK

Caption: The MAPK signaling pathway and points of intervention.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture BRAF V600E Melanoma Cells (A375) Treatment_vitro Treat with PzP-ERK-Inhibitor or Standard-of-Care Combinations Cell_Culture->Treatment_vitro ERK_Assay ERK Phosphorylation Assay (TR-FRET) Treatment_vitro->ERK_Assay Viability_Assay Cell Viability Assay (e.g., MTS) Treatment_vitro->Viability_Assay IC50_Calc Calculate IC50 Values ERK_Assay->IC50_Calc Viability_Assay->IC50_Calc Randomization Randomize Mice into Treatment Groups IC50_Calc->Randomization Inform Dosing Xenograft Establish A375 Xenografts in Mice Xenograft->Randomization Treatment_vivo Administer PzP-ERK-Inhibitor or Standard-of-Care Randomization->Treatment_vivo Monitoring Monitor Tumor Volume and Body Weight Treatment_vivo->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

References

Safety Operating Guide

Safe Disposal of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Protocols

The proper disposal of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound, is crucial for laboratory safety and environmental protection. Due to its potential hazards, this chemical must be managed as hazardous waste from its point of generation to its final disposal. Researchers, scientists, and drug development professionals should adhere to the following step-by-step procedures.

I. Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all necessary personal protective equipment is worn and safety measures are in place.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[1][2]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[1][2]

  • Lab Coat: A flame-retardant lab coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][2][3]

II. Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, compatible, and properly sealed hazardous waste container.[3]

    • Acceptable container materials include glass or high-density polyethylene.[1]

    • Never mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[3][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

    • Indicate the associated hazards (e.g., Flammable, Toxic).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area away from heat, sparks, open flames, and direct sunlight.[1][2][3]

    • Ensure the storage area is equipped with a spill kit and a fire extinguisher.[1]

  • Spill Management:

    • In case of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[1][4]

III. Quantitative Data Summary

ParameterValueSource
Oral LD50 (Rat) 891 mg/kg[3]
Dermal LD50 (Rabbit) 1121 mg/kg[3]
Inhalation LC50 (Rat) 17.1 mg/L (4 hours)[3]
OSHA PEL-TWA 5 ppm[3]
NIOSH REL-TWA 5 ppm (15 mg/m³)[3]
ACGIH TLV-TWA 1 ppm[3]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible, Labeled Container fume_hood->collect_waste check_spill Spill Occurred? collect_waste->check_spill contain_spill Contain Spill with Inert Absorbent check_spill->contain_spill Yes store_waste Store Sealed Container in Designated Satellite Area check_spill->store_waste No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. The following guidelines are based on available data for structurally related compounds and general best practices for laboratory safety. It is imperative to consult a specific Safety Data Sheet (SDS) for this compound as it becomes available and to perform a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesInspect gloves for integrity before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Eyes/Face Safety goggles with side-shields or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.
Body Complete chemical-resistant suit or lab coatThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] Flame-retardant and antistatic protective clothing is recommended for similar compounds.[2][3]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[4]If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Hazard Identification and First Aid

HazardPrecautionary StatementFirst Aid Measures
Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]
Skin Irritation Causes skin irritation. Avoid contact with skin.If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Irritation Causes serious eye irritation. Avoid contact with eyes.If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation May cause respiratory irritation. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]If inhaled, remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and face thoroughly after working with the substance.[2][3]

  • Aerosol Formation: Avoid the formation of dust and aerosols.[1]

Storage
  • Container: Store in a tightly closed container in a dry and cool place.[5]

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

  • Temperature: Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Containers: Dispose of contaminated containers as hazardous waste. Do not reuse empty containers.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to contain the spill. Collect the absorbed material in a sealed container for disposal.[2] Prevent the spill from entering drains.[6]

Experimental Protocol: General Synthesis Workflow

While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for the synthesis of related pyrazolopyridine compounds can be inferred. The synthesis of pyrazolo[4,3-c]pyridines can be achieved through the condensation of a dienamine with amines containing sulfonamide fragments.[7] Another common method involves the reaction of a substituted aminopyrazole with a halopyridine.[8]

Below is a generalized workflow for a laboratory-scale synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents and Solvents setup_glassware Set up Reaction Glassware in Fume Hood prep_reagents->setup_glassware add_reagents Add Reagents to Reaction Vessel setup_glassware->add_reagents heat_stir Heat and Stir Reaction Mixture add_reagents->heat_stir monitor_reaction Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_product Extract Product with Organic Solvent quench_reaction->extract_product dry_organic Dry Organic Layer extract_product->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate purify_crude Purify Crude Product (e.g., Column Chromatography) concentrate->purify_crude characterize Characterize Pure Product (NMR, MS) purify_crude->characterize G cluster_pathway Conceptual Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes inhibitor This compound inhibitor->kinase_cascade Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.